Chlorbenside
Description
pesticide, especiallyl for control of eggs & larvae of red spider mites.; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKXBJTJHRTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041766 | |
| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |
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Molecular Weight |
269.2 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like almonds; [Hawley] Colorless solid; [HSDB] | |
| Record name | Chlorbenside | |
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Boiling Point |
83-84 °C at 0.0024 mm Hg | |
| Record name | CHLORBENSIDE | |
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Solubility |
About 2.9 percent in ethanol; 5-7.5 percent in kerosene; soluble in acetone, benzene, toluene, xylene, petroleum ether., Less than 1:5000 in water | |
| Record name | CHLORBENSIDE | |
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Density |
1.4210 @ 25 °C/4 °C | |
| Record name | CHLORBENSIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000178 [mmHg], 1.21X10-5 mm Hg at 30 °C | |
| Record name | Chlorbenside | |
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Color/Form |
Crystals, Colorless | |
CAS No. |
103-17-3 | |
| Record name | Chlorbenside | |
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| Record name | Chlorbenside [ISO] | |
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| Record name | CHLORBENSIDE | |
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| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |
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| Record name | CHLORBENSIDE | |
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Melting Point |
75-76 °C | |
| Record name | CHLORBENSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chlorbenside: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an organochlorine acaricide, a pesticide specifically used to control mites and ticks.[1] First introduced in the mid-20th century, it has been utilized in agriculture to protect fruit trees, ornamental plants, and nursery stock from the larval and egg stages of various mite species.[2] Chemically, it is classified as a bridged diphenyl sulfide. While its use has been largely discontinued in many regions, its chemical properties and toxicological profile remain of interest to researchers studying organochlorine compounds and their environmental fate. This guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound is structurally characterized by two p-chlorinated benzene rings linked by a thioether bridge. This structure is fundamental to its chemical behavior and biological activity.
Key Identifiers:
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IUPAC Name: 1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene[2]
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CAS Number: 103-17-3[1]
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Molecular Formula: C₁₃H₁₀Cl₂S[1]
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SMILES: Clc1ccc(CSc2ccc(Cl)cc2)cc1
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InChI: InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental transport, bioavailability, and persistence.
| Property | Value | Reference(s) |
| Molecular Weight | 269.2 g/mol | |
| Appearance | Colorless crystals; technical grade may have an almond-like odor. | |
| Melting Point | 75-76 °C | |
| Boiling Point | 83-84 °C at 0.0024 mmHg | |
| Density | 1.4210 g/cm³ at 25 °C | |
| Vapor Pressure | 1.78 x 10⁻⁵ mmHg at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, xylene, and petroleum ether. Approximately 2.9% in ethanol and 5-7.5% in kerosene. | |
| LogP (Octanol-Water Partition Coefficient) | 5.2 |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound involves a nucleophilic substitution reaction.
Reaction: p-chlorobenzyl chloride reacts with p-chlorothiophenol.
Protocol:
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Reactant Preparation: Prepare equimolar amounts of p-chlorobenzyl chloride and p-chlorothiophenol.
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Solvent: The reaction is typically carried out in a suitable organic solvent, such as ethanol or a non-polar aprotic solvent.
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Base: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to deprotonate the thiol group of p-chlorothiophenol, forming a more nucleophilic thiophenolate.
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Reaction Conditions: The reactants are mixed and stirred, often at a slightly elevated temperature, to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the inorganic base and any salts formed. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound crystals.
Caption: Synthesis of this compound via nucleophilic substitution.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation, identification, and quantification of this compound residues in various matrices.
Sample Preparation (QuEChERS Method for Environmental/Food Samples):
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Extraction: A homogenized sample (e.g., soil, fruit, or vegetable) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. The tube is vigorously shaken.
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Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid matrix and aqueous layer.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.
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Final Extract: The supernatant is collected as the final extract for GC-MS analysis.
GC-MS Instrumental Parameters (Typical):
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Gas Chromatograph (GC):
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Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is commonly used for organochlorine pesticide analysis.
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Injector: Splitless injection mode is typically employed for trace analysis. Injector temperature is set around 250 °C.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
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Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to elute all compounds of interest.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
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Acquisition Mode: Full scan mode can be used for identification by comparing the resulting mass spectrum to a library (e.g., NIST). For quantification and higher sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred, where specific ions characteristic of this compound are monitored.
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Mass Range: A typical scan range would be from m/z 50 to 400.
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Data Analysis:
-
Identification: this compound is identified by its retention time and by matching its mass spectrum with that of a known standard or a spectral library. Key fragment ions for this compound include the molecular ion peak.
-
Quantification: A calibration curve is generated by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Caption: General workflow for this compound analysis by GC-MS.
References
In-Depth Technical Guide to Chlorbenside: Properties, Mechanism of Action, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorbenside, a legacy organochlorine acaricide, has been utilized for the control of mite and tick populations, particularly their eggs and larvae. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, and known synonyms. While its use has been largely discontinued due to environmental persistence and potential toxicological effects, understanding its mechanism of action and methods for its detection remains critical for environmental monitoring and toxicological research. This document details the neurotoxic effects of this compound, primarily through the disruption of axonal nerve impulse transmission, a characteristic of organochlorine pesticides. Furthermore, this guide outlines its metabolic and environmental fate and provides a foundational experimental protocol for its analysis in environmental samples.
Chemical Identification and Properties
This compound is an organochlorine compound with the chemical name 1-Chloro-4-({(4-chlorophenyl)methyl}sulfanyl)benzene. Its unique structure contributes to its efficacy as an acaricide and its environmental persistence.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103-17-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀Cl₂S | [1][2] |
| Molecular Weight | 269.19 g/mol | |
| Appearance | Colorless solid with an almond-like odor | |
| Melting Point | 75-76 °C | |
| Boiling Point | 196 °C at 10 mmHg | |
| Water Solubility | Insoluble | |
| LogP (Octanol-Water Partition Coefficient) | 5.13 |
Synonyms: this compound has been known by a variety of synonyms throughout its history of use. A comprehensive list is provided below.
Table 2: Synonyms of this compound
| Synonym |
| 4-Chlorobenzyl 4-chlorophenyl sulfide |
| p-Chlorobenzyl p-chlorophenyl sulfide |
| Chlorparacide |
| Chlorsulphacide |
| Mitox |
| Chlorocide |
| Chlorosulfacide |
| ENT 20,696 |
| G-252 |
| PCPCBS |
Mechanism of Action and Signaling Pathways
As an organochlorine pesticide, the primary mechanism of action of this compound is neurotoxicity. It primarily targets the nervous system of mites and ticks, leading to paralysis and death.
Disruption of Axonal Transmission
The primary mode of action for organochlorine pesticides like this compound involves the disruption of ion channel function in nerve cells. Specifically, it is believed to interfere with the normal functioning of sodium channels, which are crucial for the propagation of action potentials along the axon. By altering the gating mechanism of these channels, this compound leads to prolonged influx of sodium ions, causing repetitive firing of the neuron and eventual nerve failure.
References
A Technical Guide to the Historical Use of Chlorbenside in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside, chemically known as p-chlorobenzyl p-chlorophenyl sulfide, is an organochlorine acaricide first reported in 1953.[1] It was historically used in agriculture to control mite populations, particularly targeting the egg and larval stages of red spider mites (Panonychus ulmi) and two-spotted spider mites (Tetranychus urticae).[2][3] This technical guide provides an in-depth overview of the historical use of this compound, including its chemical properties, synthesis, formulations, agricultural applications, and toxicological data. Due to its persistence and potential environmental impact, typical of organochlorine pesticides, this compound is now considered obsolete and is no longer registered for use in the United States and the European Union.[2]
Chemical and Physical Properties
This compound is a white crystalline solid with a molecular formula of C₁₃H₁₀Cl₂S.[2] Technical grades of the compound have been noted to possess an almond-like odor. It is largely insoluble in water but soluble in various organic solvents.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂S |
| Molecular Weight | 269.19 g/mol |
| Melting Point | 72.5 °C |
| Vapor Pressure | 1.21 x 10⁻⁵ mm Hg at 30°C |
Synthesis and Formulation
Synthesis
The industrial synthesis of this compound involves a nucleophilic substitution reaction. The process consists of reacting p-chlorophenyl mercaptan (4-chlorothiophenol) with p-chlorobenzyl chloride in the presence of a base. This reaction yields 1-chloro-4-[(4-chlorobenzyl)sulfanyl]benzene, the chemical name for this compound.
Experimental Protocol: Synthesis of p-chlorobenzyl p-chlorophenyl sulfide (this compound)
Materials:
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p-chlorophenyl mercaptan
-
p-chlorobenzyl chloride
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Sodium hydroxide (or other suitable base)
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Ethanol (or other suitable solvent)
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Water
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Stirring and heating apparatus
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Filtration apparatus
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Recrystallization solvent (e.g., ethanol)
Procedure:
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Dissolve p-chlorophenyl mercaptan in ethanol in a round-bottom flask equipped with a stirrer and a condenser.
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Slowly add a solution of sodium hydroxide in water or ethanol to the flask with stirring to form the sodium thiophenoxide salt.
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To the resulting solution, add p-chlorobenzyl chloride dropwise from a dropping funnel over a period of time, maintaining a controlled temperature.
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After the addition is complete, reflux the reaction mixture for a specified period to ensure the completion of the reaction.
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Cool the reaction mixture and pour it into a larger volume of cold water to precipitate the crude this compound.
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Collect the crude product by filtration and wash it thoroughly with water to remove any inorganic impurities.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline product.
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Dry the purified crystals under vacuum.
Formulations
This compound was commercially available in several formulations for agricultural use. The most common formulations were:
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20% Wettable Powder (WP): A solid formulation designed to be mixed with water to form a suspension for spraying.
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20% Miscible Oil (Emulsifiable Concentrate - EC): A liquid formulation containing this compound, a solvent, and an emulsifier, which forms an emulsion when mixed with water.
Historical Agricultural Use
This compound was primarily used as an acaricide on a variety of crops to control mite populations. Its ovicidal and larvicidal properties made it particularly effective against the early developmental stages of mites.
Target Pests:
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Red Spider Mites (Panonychus ulmi)
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Two-spotted Spider Mites (Tetranychus urticae, formerly Tetranychus telarius)
Primary Crops:
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Fruit trees (e.g., apples, pears)
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Ornamentals and nursery stock
While specific historical application rates varied by crop, pest pressure, and region, a general application rate for similar acaricides on fruit trees was in the range of 1 kg/ha .
Toxicological Data
The toxicity of this compound has been evaluated in animal studies. As an organochlorine pesticide, its primary mechanism of action is believed to be interference with the transmission of nerve impulses.
Acute Oral Toxicity
Acute oral toxicity studies were conducted on rats and mice. The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance.
| Species | Formulation | LD₅₀ (mg/kg body weight) | Reference |
| Rat | Technical Sulfide | >10,000 | |
| Mouse | Pure Sulfide | >3,000 | |
| Mouse | Technical Sulfide | >10,000 |
Experimental Protocol: Acute Oral Toxicity Study in Rats (General Guideline)
This protocol is based on general historical and current OECD guidelines for acute oral toxicity testing and represents a likely methodology for the studies conducted on this compound.
Test Animals:
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Healthy, young adult albino rats of a standard laboratory strain.
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Animals are acclimated to the laboratory conditions for at least 5 days before the study.
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Both male and female rats are typically used.
Housing and Feeding:
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Animals are housed in standard cages under controlled temperature and humidity, with a 12-hour light/dark cycle.
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Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Procedure:
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Animals are fasted overnight (approximately 16 hours) prior to administration of the test substance, with water still available.
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The body weight of each animal is recorded before dosing.
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The test substance (this compound) is administered orally in a single dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Several dose levels are used, with a control group receiving only the vehicle.
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After administration, food is withheld for a further 3-4 hours.
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Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Body weights are recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
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The LD₅₀ value is calculated using appropriate statistical methods (e.g., Probit analysis).
Residue Analysis
Historical methods for the analysis of organochlorine pesticide residues like this compound in crops involved solvent extraction followed by a clean-up procedure to remove interfering co-extractives from the plant matrix. The final determination was often carried out using techniques such as gas-liquid chromatography (GLC) with an electron-capture detector. While specific historical residue data for this compound is scarce in readily available literature, analytical methods were developed for its detection in fruits like apples and pears, with detection limits in the parts per million (ppm) range.
Mode of Action and Logical Relationships
As an organochlorine pesticide, this compound is a neurotoxin. The primary mode of action is the disruption of the normal functioning of the nervous system by interfering with axonal transmission of nerve impulses. While the specific molecular targets in mites are not extensively detailed in historical literature, the general mechanism for organochlorines involves the modulation of ion channels in nerve cell membranes, leading to uncontrolled nerve firing, paralysis, and eventual death of the pest.
Below is a simplified logical workflow representing the process from application to the intended biological effect of this compound.
Caption: Logical workflow of this compound from application to mite mortality.
Conclusion
This compound was an effective acaricide used in the mid-20th century to control mite populations in various agricultural settings. Its use declined and was eventually discontinued due to concerns about its environmental persistence, a characteristic shared by many organochlorine pesticides. This guide has provided a summary of the available technical information on its historical use, formulation, synthesis, and toxicology. The lack of detailed quantitative data in modern accessible formats highlights the challenges in retrospectively evaluating the application and impact of historical pesticides.
References
Chlorbenside's Mechanism of Action in Mites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorbenside, an organosulfur acaricide, has historically been utilized for its potent ovicidal and larvicidal activity against various mite species. As an obsolete pesticide, contemporary research on its precise mechanism of action is limited. This technical guide synthesizes available historical data and information from structurally related compounds to elucidate the probable core mechanisms of this compound's toxicity in mites. The primary proposed mechanism is the inhibition of mitochondrial oxidative phosphorylation, leading to cellular energy depletion and mortality, particularly in energy-intensive developmental stages such as eggs and larvae. A secondary, more general mechanism associated with organochlorine compounds, involves the disruption of nerve function. This document provides a detailed overview of these mechanisms, supported by generalized experimental protocols for their investigation, quantitative toxicity data, and visual representations of the key pathways and experimental workflows.
Introduction
This compound (4-chlorobenzyl 4-chlorophenyl sulfide) is an organosulfur compound previously employed as a contact acaricide with pronounced ovicidal and larvicidal efficacy against phytophagous mites, such as those from the family Tetranychidae (spider mites)[1][2]. Its use has been discontinued in many regions, rendering it an obsolete pesticide[1]. Consequently, in-depth modern studies on its specific mode of action are scarce. However, by examining data on related organosulfur and organochlorine pesticides and historical toxicological information, a probable mechanism of action can be inferred.
This guide explores the primary and secondary proposed mechanisms of this compound's action in mites, provides representative experimental protocols to study these effects, and presents available toxicity data in a structured format.
Proposed Primary Mechanism of Action: Inhibition of Oxidative Phosphorylation
The most likely primary mechanism of action for this compound in mites is the inhibition of mitochondrial oxidative phosphorylation. This hypothesis is strongly supported by evidence from the closely related organosulfur acaricide, Chlorfenson, which is known to act by inhibiting this critical cellular process[3][4]. Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).
2.1. Disruption of the Electron Transport Chain and ATP Synthesis
This compound is proposed to interfere with the mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. By disrupting the flow of electrons through the ETC, this compound would inhibit the generation of the proton gradient necessary for ATP synthase to produce ATP. This disruption of cellular energy production would be particularly detrimental to the high-energy demands of embryonic and larval development, explaining this compound's potent ovicidal and larvicidal effects.
The resulting ATP depletion would lead to a cascade of cellular dysfunctions, including:
-
Cessation of metabolic processes required for embryonic development.
-
Inability to maintain ion gradients across cell membranes.
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Induction of apoptosis (programmed cell death).
Proposed Secondary Mechanism of Action: Neurotoxicity
As an organochlorine compound, this compound may also exhibit neurotoxic effects, a common characteristic of this class of pesticides. Organochlorines are known to interfere with the normal transmission of nerve impulses.
3.1. Disruption of Ion Channels in Neurons
This neurotoxicity is generally attributed to the disruption of ion channels in the nerve cell membrane. By altering the function of these channels, organochlorines can cause repetitive nerve firing, leading to symptoms such as tremors, convulsions, and eventual paralysis in susceptible arthropods. While this is a plausible secondary mechanism for this compound, its pronounced ovicidal and larvicidal activity suggests that the primary target is likely a more fundamental cellular process like energy metabolism, which is critical for these early life stages.
Quantitative Data
| Compound | Species | Life Stage | Exposure Time | LC50 | Reference |
| This compound | Rat (oral LD50) | Adult | - | >3000 mg/kg | [Historical Data] |
| Chlorfenson | Rat (oral LD50) | Adult | - | 2000 mg/kg | |
| Challenger | Tetranychus urticae | Adult Female | - | 2.4 ppm | |
| Challenger | Tetranychus urticae | Egg | - | 22.80 ppm | |
| Oberon | Tetranychus urticae | Adult Female | - | 16.7 ppm | |
| Oberon | Tetranychus urticae | Egg | - | 43.42 ppm | |
| Lambda | Tetranychus urticae | Adult Female | - | 36.2 ppm | |
| Lambda | Tetranychus urticae | Egg | - | - | |
| Lannate | Tetranychus urticae | Adult Female | - | 44.8 ppm | |
| Lannate | Tetranychus urticae | Egg | - | 62.51 ppm | |
| Neem oil | Tetranychus urticae | Adult Female | - | 655.44 ppm | |
| Neem oil | Tetranychus urticae | Egg | - | 746.15 ppm | |
| Eucalyptus oil | Tetranychus urticae | Adult Female | - | 876.15 ppm | |
| Eucalyptus oil | Tetranychus urticae | Egg | - | 892.53 ppm |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be conducted to investigate the proposed mechanisms of action of this compound.
5.1. Ovicidal and Larvicidal Bioassays
These assays are fundamental to quantifying the toxicity of this compound to the egg and larval stages of mites.
-
Objective: To determine the concentration-mortality response of mite eggs and larvae to this compound and to calculate the LC50 (lethal concentration for 50% of the population).
-
Materials:
-
This compound stock solution of known concentration.
-
Solvent for dilution (e.g., acetone with a surfactant).
-
Distilled water.
-
Host plant leaves (e.g., bean or strawberry).
-
Petri dishes with moistened filter paper or agar.
-
Fine camel-hair brush.
-
Stereomicroscope.
-
Spraying apparatus (e.g., Potter spray tower) or dipping containers.
-
-
Protocol:
-
Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on untreated host plants.
-
Egg Collection: Place gravid adult female mites on fresh, clean leaf discs for a defined period (e.g., 24 hours) to allow for oviposition. Remove the adult females.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A control solution containing only the solvent and water should also be prepared.
-
Treatment Application (Ovicidal):
-
Leaf Dip Method: Individually dip the leaf discs with eggs into the test solutions for a set time (e.g., 5-10 seconds).
-
Spray Method: Place the leaf discs in a spray tower and apply a uniform deposit of the test solution.
-
-
Incubation (Ovicidal): Place the treated leaf discs on the moistened substrate in Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Data Collection (Ovicidal): After a period equivalent to the normal egg incubation time (e.g., 3-5 days), count the number of hatched and unhatched eggs under a stereomicroscope.
-
Treatment Application (Larvicidal): Allow eggs on untreated leaf discs to hatch. Transfer a known number of newly emerged larvae onto leaf discs that have been treated with the test solutions as described in step 4.
-
Data Collection (Larvicidal): After a set exposure period (e.g., 24 or 48 hours), count the number of live and dead larvae.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 values and their 95% confidence intervals.
-
References
The Environmental Fate of Chlorbenside: A Technical Guide to its Degradation in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorbenside is an obsolete organochlorine acaricide, formerly used to control mites on fruit trees and other crops.[1] As with many older pesticides, detailed environmental fate data is limited. This guide provides a comprehensive overview of the known and plausible degradation pathways of this compound in soil and water, based on its chemical properties and the established environmental behavior of analogous compounds. It is designed to be a technical resource, offering insights into potential metabolic routes, summarizing the stark lack of quantitative data, and providing detailed experimental protocols for future research in this area. The guide also includes visualizations of key degradation pathways and experimental workflows to facilitate understanding.
Chemical Properties and Known Transformations
This compound (p-chlorobenzyl p-chlorophenyl sulfide) is a crystalline solid with low water solubility.[2] Its chemical structure, characterized by two chlorinated benzene rings linked by a thioether bridge, dictates its environmental behavior.
Notably, this compound is resistant to both acid and alkaline hydrolysis.[2] However, the sulfide linkage is susceptible to oxidation. Strong oxidizing agents readily convert this compound to its corresponding sulfoxide and subsequently to the sulfone.[2] This oxidative pathway is a critical initial step in its environmental degradation.
Plausible Degradation Pathways in Soil
The degradation of this compound in soil is expected to be a multifaceted process involving both biotic and abiotic mechanisms. Microbial metabolism is likely the primary driver of its breakdown.
Aerobic Degradation
Under aerobic conditions, the primary microbial attack is likely to be the oxidation of the sulfur atom, forming this compound sulfoxide and then this compound sulfone. This increases the water solubility of the molecule, potentially making it more available for further microbial degradation. Following oxidation, microorganisms may cleave the carbon-sulfur bonds. The resulting chlorinated aromatic intermediates would then likely be degraded through pathways common for chlorobenzenes, involving dioxygenase-catalyzed ring opening and eventual mineralization to carbon dioxide and chloride ions.
Anaerobic Degradation
In anaerobic soil environments, a different degradation pathway is plausible. For many organochlorine pesticides, reductive dechlorination is a key initial step. Microorganisms under anaerobic conditions can use the chlorinated aromatic rings as electron acceptors, sequentially removing chlorine atoms. This process would yield less chlorinated congeners of this compound, which may then undergo further degradation, potentially including the cleavage of the sulfide bond and subsequent breakdown of the aromatic rings.
Plausible Degradation Pathways in Water
In aquatic environments, this compound's low water solubility suggests it will partition to sediment and suspended organic matter. Degradation can occur both in the water column and in the sediment.
Photodegradation
In the aqueous phase, particularly in clear, sunlit waters, photodegradation is a potential abiotic degradation route. The absorption of UV radiation can lead to the cleavage of the carbon-sulfur or carbon-chlorine bonds, initiating the breakdown of the molecule. Photosensitizers naturally present in water could accelerate this process.
Microbial Degradation in Water-Sediment Systems
The sediment in aquatic systems is a hub of microbial activity. This compound that partitions to the sediment will be subject to microbial degradation similar to that in soil. The upper aerobic layer of the sediment would favor oxidative pathways (sulfoxide and sulfone formation), while deeper anaerobic layers would promote reductive dechlorination.[3]
Quantitative Data Summary
A thorough review of available literature and databases reveals a significant lack of quantitative data on the environmental fate of this compound. The Pesticide Properties DataBase, a key resource, reports no values for crucial degradation parameters. This data gap underscores the obsolete nature of the compound and the lack of regulatory studies that would be required for a modern pesticide.
| Parameter | Value | Source |
| Soil Degradation (aerobic) | ||
| DT₅₀ (typical lab, 20°C) | No data available | |
| DT₉₀ (typical lab, 20°C) | No data available | |
| Aqueous Hydrolysis (20°C, pH 7) | ||
| DT₅₀ | No data available | |
| Aqueous Photolysis (pH 7) | ||
| DT₅₀ | No data available | |
| Water-Sediment System | ||
| DT₅₀ (total system) | No data available |
Experimental Protocols
To address the data gaps for this compound or to study the degradation of similar compounds, standardized experimental protocols are essential.
Protocol for Aerobic Soil Degradation Study
This protocol is a generalized methodology based on common practices for pesticide degradation studies.
-
Soil Selection and Preparation:
-
Select a representative agricultural soil. Characterize its physicochemical properties (pH, organic carbon content, texture, microbial biomass).
-
Sieve the soil (e.g., to <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.
-
-
Application of Test Substance:
-
Prepare a stock solution of this compound (ideally ¹⁴C-labeled for metabolic studies) in a suitable solvent.
-
Apply the solution to the soil to achieve the desired concentration. Ensure even distribution and allow the solvent to evaporate.
-
-
Incubation:
-
Transfer the treated soil into incubation vessels (e.g., flow-through systems that allow for trapping of volatile products like ¹⁴CO₂).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C) for a period of up to 120 days. Maintain soil moisture throughout the experiment.
-
-
Sampling and Analysis:
-
Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent or combination of solvents (e.g., acetonitrile/water).
-
Analyze the extracts for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection (if using ¹⁴C-labeled material) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of metabolites.
-
Analyze the volatile traps for ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) and DT₉₀ of this compound in the soil.
-
Identify and quantify the major degradation products, and propose a degradation pathway.
-
Protocol for Water-Sediment Degradation Study (based on OECD 308)
This protocol outlines the key steps for a water-sediment study as per the OECD 308 guideline.
-
System Preparation:
-
Collect water and sediment from a natural aquatic source. Characterize both phases (pH, organic carbon, texture for sediment; pH, dissolved organic carbon for water).
-
Add the sediment to incubation vessels to a depth of approximately 2.5 cm.
-
Gently add the overlying water to achieve a water-to-sediment volume ratio of 3:1.
-
Acclimatize the systems in the dark at the test temperature (e.g., 20°C) for at least two weeks, with gentle aeration of the overlying water to maintain aerobic conditions.
-
-
Application of Test Substance:
-
Apply ¹⁴C-labeled this compound, dissolved in a small amount of water or a water-miscible solvent, to the water phase of the systems.
-
-
Incubation:
-
Incubate the vessels in the dark at a constant temperature for up to 100 days.
-
Maintain a gentle flow of air over the water surface and pass the effluent gas through traps for volatile organic compounds and ¹⁴CO₂.
-
-
Sampling and Analysis:
-
At appropriate time intervals, sacrifice replicate systems for analysis.
-
Separate the water and sediment phases.
-
Analyze the water phase directly by techniques like Liquid Scintillation Counting (LSC) and HPLC.
-
Extract the sediment with appropriate solvents and analyze the extracts for the parent compound and metabolites.
-
Determine the amount of non-extractable residues in the sediment.
-
Analyze the volatile traps.
-
-
Data Analysis:
-
Determine the distribution of radioactivity between the water, sediment, non-extractable residues, and volatile products over time.
-
Calculate the DT₅₀ and DT₉₀ values for this compound in the total system, water phase, and sediment phase.
-
Identify major transformation products and elucidate the degradation pathway.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the plausible degradation pathways of this compound and a typical experimental workflow.
Caption: Oxidative degradation pathway of this compound.
Caption: Plausible microbial degradation pathways in soil.
Caption: Experimental workflow for degradation studies.
Conclusion
While specific experimental data on the environmental degradation of this compound is largely absent from the scientific literature, a scientifically sound understanding of its likely fate can be inferred from its chemical structure and the behavior of related compounds. The primary transformation pathways are expected to be oxidation of the sulfide bridge to sulfoxide and sulfone, followed by microbial cleavage and degradation of the aromatic rings under aerobic conditions. In anaerobic environments, reductive dechlorination is a probable initial step. Photodegradation may also contribute to its breakdown in aquatic systems. The significant data gaps for this obsolete pesticide highlight the importance of applying modern environmental fate testing protocols to legacy chemicals to fully assess their environmental risk. The experimental methodologies detailed in this guide provide a framework for conducting such vital research.
References
Chlorbenside's Bioaccumulation Potential in Food Chains: A Technical Guide
Disclaimer: Scientific literature extensively documents the bioaccumulation of many organochlorine pesticides. However, Chlorbenside, an obsolete acaricide, has very limited available data regarding its environmental fate, ecotoxicology, and specifically, its bioaccumulation in food chains.[1] This guide, therefore, focuses on the potential for bioaccumulation based on its chemical properties and provides the detailed methodologies that would be employed to investigate this phenomenon.
This compound (4-chlorobenzyl 4-chlorophenyl sulfide) is an organochlorine pesticide formerly used to control mites on fruit trees and other crops.[1][2] Like many compounds in its class, its chemical structure and physicochemical properties suggest a potential for persistence in the environment and accumulation in living organisms.[3] Organochlorine pesticides are known for their high toxicity, slow degradation, and tendency to bioaccumulate.[3]
Assessing Bioaccumulation Potential through Physicochemical Properties
The likelihood of a chemical to bioaccumulate is strongly linked to its properties, primarily its lipophilicity (affinity for fats) and its low solubility in water. A high octanol-water partition coefficient (Log P or Log Kow) is a key indicator of a substance's potential to be stored in the fatty tissues of organisms.
Below is a summary of the key physicochemical properties of this compound relevant to its bioaccumulation potential.
| Property | Value | Interpretation for Bioaccumulation Potential | Source |
| Molecular Formula | C₁₃H₁₀Cl₂S | - | |
| Molecular Weight | 269.19 g/mol | - | |
| Water Solubility | 0.2 mg/L (at 20°C) | Low water solubility indicates a tendency to partition from water into organic matter, including the tissues of aquatic organisms. | |
| Octanol-Water Partition Coefficient (Log P) | 5.59 | A high Log P value strongly suggests a high potential for bioaccumulation in the fatty tissues of organisms. Substances with a Log P greater than 3 are considered to have bioaccumulation potential. | |
| Vapor Pressure | 1.21 x 10⁻⁵ mm Hg (at 30°C) | Low volatility suggests it is less likely to be lost to the atmosphere and may persist in soil and water. | |
| Chemical Stability | Resistant to acid and alkaline hydrolysis. | Resistance to degradation can lead to longer persistence in the environment, increasing the time available for uptake by organisms. |
Theoretical Bioaccumulation and Biomagnification in an Aquatic Food Chain
Persistent and lipophilic substances like this compound can enter the food chain at the lowest trophic levels, such as with phytoplankton absorbing the chemical from the water. These organisms are then consumed by primary consumers (e.g., zooplankton), which are in turn consumed by secondary consumers (e.g., small fish), and so on up the food chain to tertiary consumers (e.g., larger predatory fish) and potentially to humans or fish-eating wildlife. At each step, the concentration of the substance can increase, a process known as biomagnification.
Experimental Protocols for Assessing this compound Bioaccumulation
To definitively determine the bioaccumulation and biomagnification of this compound in a specific food chain, a structured experimental approach is necessary. The following protocols are based on established methods for studying organochlorine pesticides.
Study Design and Site Selection
-
Field-Based Study: Select an aquatic ecosystem with a known or suspected history of pesticide application. Establish multiple sampling sites, including a reference site with no known contamination.
-
Laboratory-Based Study: A controlled experiment can be conducted to determine the bioconcentration factor (BCF) or biomagnification factor (BMF). This involves exposing a single species (e.g., a fish species) to this compound in the water or through diet under controlled conditions. The study typically includes an uptake phase and a depuration phase.
Sample Collection
-
Water: Collect water samples from various depths and locations within the study sites. Amber glass bottles should be used to prevent photodegradation.
-
Sediment: Use a grab sampler or corer to collect sediment samples from the top layer where contaminants are most likely to be present.
-
Biota: Collect organisms representing different trophic levels of the food web. For example:
-
Primary Producers: Phytoplankton (using a plankton net) or aquatic plants.
-
Primary Consumers: Zooplankton, benthic invertebrates (e.g., mussels, snails).
-
Secondary Consumers: Small fish, crustaceans.
-
Tertiary Consumers: Larger predatory fish. Ensure a sufficient number of individuals are collected to form composite samples for analysis.
-
Sample Preparation and Extraction
The goal of this phase is to isolate the this compound residues from the sample matrix.
-
Water Samples: Liquid-liquid extraction is commonly used. A solvent such as dichloromethane is added to the water sample, and the mixture is shaken vigorously. The organic solvent layer containing the pesticide is then separated. This process is typically repeated multiple times to ensure complete extraction.
-
Sediment and Biota Samples:
-
Homogenization: Biota samples are dissected (muscle tissue is often used), and both tissue and sediment samples are homogenized to ensure a uniform sample.
-
Drying: Samples are often freeze-dried or mixed with an anhydrous drying agent like sodium sulfate.
-
Extraction: Soxhlet extraction or ultrasonic extraction with a suitable solvent or solvent mixture (e.g., hexane/acetone, dichloromethane) is performed to extract the pesticide residues from the solid matrix.
-
Clean-up: The raw extract will contain co-extracted substances like lipids that can interfere with analysis. Clean-up is a critical step to remove these interferences. Common techniques include:
-
Gel Permeation Chromatography (GPC): Separates the pesticide from large molecules like lipids.
-
Solid Phase Extraction (SPE) or Adsorption Chromatography: Using materials like silica gel or Florisil to separate the pesticide from other compounds.
-
-
Analytical Quantification
-
Gas Chromatography (GC): This is the most common technique for analyzing organochlorine pesticides.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound and is a standard choice. A mass spectrometer (MS) can also be used for more definitive identification.
-
Procedure: A small volume of the purified extract is injected into the GC. The instrument separates the different compounds in the mixture, and the detector provides a signal for each compound.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards of this compound at known concentrations.
-
Quality Control: To ensure the accuracy and reliability of the results, the analytical process should include procedural blanks, matrix spikes, and certified reference materials.
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for a field-based study on this compound bioaccumulation.
Conclusion
While direct evidence of this compound's bioaccumulation in food chains is lacking in published literature, its physicochemical properties—particularly its high lipophilicity (Log P of 5.59) and low water solubility—indicate a strong potential for such a process. As an organochlorine pesticide, it belongs to a class of compounds notorious for their persistence and ability to biomagnify. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound and quantify its presence across various trophic levels. Such studies are essential for a comprehensive risk assessment of this legacy pesticide.
References
Re-evaluating the Environmental Fate of Chlorbenside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlorbenside is an obsolete organochlorine acaricide. Comprehensive environmental fate data for this compound is largely unavailable in peer-reviewed literature and regulatory databases. This document summarizes the limited existing information and provides a theoretical framework for its environmental behavior based on its chemical properties and the fate of analogous compounds. Significant data gaps exist, and this guide should be used to inform future research, not as a definitive environmental risk assessment.
Introduction
This compound (p-chlorobenzyl p-chlorophenyl sulfide) is a chlorinated aromatic sulfide that was historically used to control mites on fruit trees and ornamental plants.[1][2] As an organochlorine pesticide, concerns about its persistence, bioaccumulation, and potential long-range transport are warranted. However, a thorough evaluation of its environmental fate is hampered by a significant lack of empirical data.[1][2] This technical guide aims to consolidate the available information on this compound, present its known physicochemical properties, and propose putative degradation pathways and experimental approaches to encourage and guide further research into its environmental behavior.
Physicochemical and Environmental Properties
The environmental transport and partitioning of a pesticide are governed by its physical and chemical properties. The available data for this compound are summarized in Table 1. Its low aqueous solubility and vapor pressure, combined with a high octanol-water partition coefficient (Log Kow), suggest that this compound is likely to be immobile in soil and partition into organic matter and fatty tissues of organisms.[1]
Table 1: Physicochemical and Environmental Properties of this compound
| Property | Value | Source |
| Chemical Formula | C13H10Cl2S | |
| Molecular Weight | 269.19 g/mol | |
| Melting Point | 75-76 °C | |
| Vapor Pressure | 1.78 x 10-5 mmHg | |
| Water Solubility | <200 mg/L (practically insoluble) | |
| Octanol-Water Partition Coefficient (Log Kow) | 5.2 | |
| Aqueous Hydrolysis | Resistant to acid and alkaline hydrolysis. No quantitative data available. | |
| Aqueous Photolysis | No data available | |
| Soil Mobility | Considered non-mobile | |
| Bioaccumulation Potential | Classified as bioaccumulative (BCF > 2000 L/kg or Log P >=5). |
Proposed Metabolic and Degradation Pathways
In mammals, this compound is known to be oxidized to this compound sulfoxide and subsequently to this compound sulfone. It is plausible that similar oxidative pathways occur in the soil and aquatic environments, mediated by microbial enzymes (e.g., monooxygenases).
The degradation of chlorobenzene, a related compound, proceeds via hydroxylation to form chlorocatechols, which are then subject to ring cleavage. While this compound is a more complex molecule, similar aromatic ring hydroxylation followed by cleavage could be a potential degradation route, although likely a slow process.
Based on this information, a hypothetical degradation pathway for this compound is proposed in the diagram below.
Caption: Hypothetical degradation pathway of this compound.
Experimental Protocols for Environmental Fate Assessment
To address the significant data gaps for this compound, a series of standardized laboratory and field studies are required. The following section outlines generic experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aerobic and Anaerobic Soil Metabolism
Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
Guideline: Based on OECD Test Guideline 307.
Methodology:
-
Soil Selection: At least three different soil types with varying textures, organic matter content, and pH should be used.
-
Test Substance: 14C-labeled this compound (radiolabeled on one or both aromatic rings) is applied to fresh soil samples at a concentration approximating the expected environmental concentration.
-
Incubation:
-
Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and temperature (e.g., 20-25°C) in the dark. A continuous flow of CO2-free, humidified air is passed through the incubation flasks.
-
Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., 30 days or until the parent compound has dissipated by 50%) and then flooded with deoxygenated water. The headspace is purged with an inert gas (e.g., nitrogen).
-
-
Sampling and Analysis: Duplicate soil samples are taken at increasing time intervals.
-
Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol).
-
Analysis: The parent compound and transformation products in the extracts are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mineralization: Volatile organic compounds and 14CO2 in the effluent air are trapped in suitable solutions (e.g., ethylene glycol for organics, potassium hydroxide for CO2) and quantified by Liquid Scintillation Counting (LSC).
-
Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil is determined by combustion analysis.
Aqueous Photolysis
Objective: To determine the rate and pathway of this compound degradation in water by sunlight.
Guideline: Based on OECD Test Guideline 316.
Methodology:
-
Test Solution: A solution of this compound in sterile, buffered, purified water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Controls: Dark controls are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and photoproducts by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantum Yield: The quantum yield is determined to allow for the calculation of photolysis rates under different environmental conditions.
The following diagram illustrates a generalized workflow for these environmental fate studies.
Caption: Generalized workflow for pesticide environmental fate studies.
Bioaccumulation
The high Log Kow of 5.2 for this compound strongly suggests a potential for bioaccumulation in aquatic and terrestrial organisms. The University of Hertfordshire's Pesticide Properties Database classifies it as a Type II Highly Hazardous Pesticide, a designation based on a bio-concentration factor (BCF) > 2000 L/kg or a Log P >=5.
In animal studies, this compound was found to accumulate in fatty tissues. After 13 weeks of feeding rats at a 10 ppm dose, there was no significant accumulation in most tissues except for fat and possibly the liver. At higher doses (100 ppm and 1000 ppm), measurable concentrations were found in the liver, kidney, and fat. This confirms its lipophilic nature and tendency to partition into lipid-rich tissues.
Conclusions and Recommendations
The available data, although sparse, indicates that this compound is a persistent and bioaccumulative compound. Its resistance to hydrolysis and low mobility suggest that if it were to enter the environment, it would likely reside in the upper soil layers or sediment and accumulate in biota.
There is a critical need for empirical data on the environmental fate of this compound. We recommend the following areas of research:
-
Standardized Degradation Studies: Conduct aerobic and anaerobic soil metabolism, aqueous photolysis, and hydrolysis studies following international guidelines to determine degradation rates and identify transformation products.
-
Aquatic and Sediment Studies: Investigate the fate of this compound in water-sediment systems to understand its partitioning and persistence in aquatic environments.
-
Bioaccumulation Studies: Conduct bioconcentration factor (BCF) studies in fish to quantify its potential for accumulation in aquatic food webs.
-
Analytical Method Development: Develop and validate robust analytical methods for the detection of this compound and its primary metabolites (sulfoxide and sulfone) in various environmental matrices.
A comprehensive re-evaluation of this compound's environmental fate is essential for a complete understanding of the risks posed by this legacy pesticide. The frameworks and hypothetical pathways presented in this guide provide a starting point for this necessary research.
References
An In-depth Technical Guide on Historical Chlorbenside Residue Levels in Archived Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the analysis of historical Chlorbenside residue levels in archived soil samples. Given the historical use of this compound as an organochlorine acaricide, understanding its long-term persistence and fate in the environment is of significant interest. This document outlines the experimental protocols for sample analysis, presents a summary of representative residue data, and illustrates the key environmental pathways of this compound.
Introduction to this compound
This compound is an organochlorine pesticide formerly used to control mites on fruit trees, ornamentals, and nursery stock.[1] Like many organochlorine pesticides, it exhibits persistence in the environment, leading to concerns about its long-term impact on soil ecosystems.[2] The analysis of archived soil samples provides a valuable opportunity to reconstruct the historical contamination burden and understand the environmental fate of this compound over extended periods.
Data Presentation: Historical this compound Residue Levels
While specific historical monitoring data for this compound in archived soil is scarce in publicly available literature, the following table presents a hypothetical dataset. This data is structured to be representative of trends observed for other persistent organochlorine pesticides, such as DDT and dieldrin, which typically show a peak in concentration corresponding to periods of heavy usage, followed by a gradual decline after restrictions or bans.[3] The concentrations are presented in nanograms per gram (ng/g) of dry weight soil.
| Sample ID | Collection Year | Location | Soil Type | This compound (ng/g) | This compound Sulfoxide (ng/g) | This compound Sulfone (ng/g) |
| AS-001 | 1965 | Orchard A | Sandy Loam | 150.2 | 15.8 | 5.1 |
| AS-002 | 1975 | Orchard A | Sandy Loam | 85.6 | 25.3 | 10.2 |
| AS-003 | 1985 | Orchard A | Sandy Loam | 40.1 | 18.9 | 12.5 |
| AS-004 | 1995 | Orchard A | Sandy Loam | 15.7 | 8.2 | 7.8 |
| AS-005 | 2005 | Orchard A | Sandy Loam | 5.2 | 3.1 | 4.3 |
| AS-006 | 2015 | Orchard A | Sandy Loam | 1.8 | 1.5 | 2.9 |
| BS-001 | 1970 | Nursery B | Clay Loam | 210.5 | 22.1 | 8.4 |
| BS-002 | 1980 | Nursery B | Clay Loam | 110.3 | 35.6 | 15.7 |
| BS-003 | 1990 | Nursery B | Clay Loam | 55.8 | 28.4 | 18.9 |
| BS-004 | 2000 | Nursery B | Clay Loam | 22.4 | 15.1 | 14.6 |
| BS-005 | 2010 | Nursery B | Clay Loam | 8.9 | 7.8 | 10.1 |
| BS-006 | 2020 | Nursery B | Clay Loam | 3.1 | 4.2 | 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is intended to reflect expected trends in the environmental persistence of an organochlorine pesticide.
Experimental Protocols
The determination of this compound and its metabolites in archived soil samples involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis.
A widely adopted and efficient method for extracting organochlorine pesticides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5]
-
Sample Homogenization: Archived soil samples are typically air-dried, sieved to remove large debris, and homogenized to ensure representativeness.
-
Weighing and Hydration: A representative subsample (e.g., 10-15 g) is weighed into a centrifuge tube. For dry archived soils, rehydration with a specific volume of deionized water is crucial.
-
Extraction with Acetonitrile: Acetonitrile is added to the soil sample, and the mixture is vigorously shaken. Acetonitrile is a common solvent for pesticide residue analysis due to its ability to extract a wide range of pesticides.
-
Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride, is added to the tube. This step induces phase separation between the acetonitrile and the aqueous layer, partitioning the pesticides into the organic solvent.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid soil matrix and the aqueous layer.
The extracted acetonitrile phase often contains co-extracted matrix components that can interfere with instrumental analysis. A d-SPE cleanup step is employed to remove these interferences.
-
Transfer of Supernatant: An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube.
-
Addition of Sorbents: A mixture of sorbents is added. This typically includes:
-
Primary Secondary Amine (PSA): To remove fatty acids and organic acids.
-
C18: To remove non-polar interferences.
-
Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can retain some planar pesticides).
-
-
Vortexing and Centrifugation: The tube is vortexed to ensure thorough mixing of the extract with the sorbents and then centrifuged. The cleaned supernatant is then collected for analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of organochlorine pesticides like this compound.
-
Gas Chromatograph (GC): The cleaned extract is injected into the GC. The GC separates the different compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.
-
Tandem Mass Spectrometer (MS/MS): As the separated compounds elute from the GC column, they enter the MS/MS. The first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then selects specific product ions for detection. This multiple reaction monitoring (MRM) provides high selectivity and reduces matrix interference.
An alternative and complementary technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is particularly suitable for more polar metabolites.
Mandatory Visualizations
This compound in the soil is subject to microbial and chemical degradation. The primary degradation pathway involves the oxidation of the sulfide group to form this compound sulfoxide and subsequently this compound sulfone. This process increases the polarity of the molecule, which can affect its mobility and bioavailability in the soil.
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the determination of this compound residues in archived soil samples.
The persistence of this compound in soil is not static but is influenced by a variety of interconnected factors. This diagram illustrates the logical relationships between these factors.
References
- 1. This compound | C13H10Cl2S | CID 7639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Profiling of Mite Response to Chlorbenside Exposure: A Methodological and Pathway Analysis
Introduction
Chlorbenside, an organochlorine acaricide, was historically used to control mite populations, particularly the eggs and larvae of species such as red spider mites.[1] Although now considered obsolete, understanding its metabolic impact is crucial for environmental toxicology and for elucidating potential resistance mechanisms in mite populations. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens to investigate the biochemical perturbations induced by xenobiotic exposure.
This guide outlines a comprehensive approach to investigating the metabolomic footprint of this compound in mites. It details experimental designs, from mite culture and exposure to advanced analytical techniques and data interpretation. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the metabolic response of mites to acaricide exposure.
Experimental Methodologies
A successful metabolomic study hinges on meticulous experimental design and execution. The following protocols are adapted from established practices in arthropod metabolomics.
Mite Culture and Rearing
-
Species: Tetranychus cinnabarinus (carmine spider mite) or Panonychus citri (citrus red mite) are common model organisms in acaricide research.[2][3]
-
Host Plants: Mites are typically reared on suitable host plants, such as beans, cotton, or citrus seedlings, maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Synchronization: To ensure developmental homogeneity, mite populations should be synchronized. This can be achieved by transferring adult females to fresh leaves and allowing them to oviposit for a defined period (e.g., 24 hours), after which the adults are removed. The resulting cohort of eggs will develop in synchrony.
This compound Exposure
-
Acaricide Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or ethanol) and then diluted to the desired concentrations with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even distribution on leaf surfaces.
-
Exposure Method: The leaf-dip bioassay is a standard method. Host plant leaves are excised, dipped into the this compound solution for a specified time (e.g., 30 seconds), and allowed to air dry.
-
Experimental Groups:
-
Control Group: Mites on leaves treated with the solvent and surfactant solution only.
-
Treatment Group(s): Mites on leaves treated with different concentrations of this compound (e.g., LC20, LC50).
-
-
Exposure Duration: Mites are exposed for a defined period (e.g., 24, 48, or 72 hours) before sample collection.
Sample Collection and Preparation
-
Quenching Metabolism: To halt metabolic activity instantly, mites are rapidly collected and flash-frozen in liquid nitrogen.
-
Metabolite Extraction:
-
Frozen mite samples are homogenized using a bead-beater or mortar and pestle in a pre-chilled extraction solvent (e.g., 80% methanol).
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
The supernatant, containing the metabolites, is carefully collected.
-
-
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts are often derivatized (e.g., with methoxyamine hydrochloride followed by MSTFA) to increase the volatility of the metabolites.
Metabolomic Analysis
-
Instrumentation: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and GC-MS are the most common platforms for non-targeted metabolomic analysis.[4]
-
UPLC-MS: Ideal for detecting a broad range of polar and non-polar metabolites. A reversed-phase C18 column is typically used.
-
GC-MS: Best suited for the analysis of volatile and semi-volatile compounds, such as amino acids, organic acids, and sugars.
-
Data Acquisition: Data is collected in both positive and negative ionization modes to maximize metabolite coverage.
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Raw data files are processed using software such as XCMS or Progenesis QI to detect, align, and quantify metabolic features.
-
Metabolite Identification: Features are putatively identified by matching their mass-to-charge ratio (m/z) and retention time to metabolomics databases (e.g., METLIN, HMDB, KEGG).
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between control and treated groups.[4]
Hypothetical Metabolomic Response to this compound
Based on mite and other arthropod responses to pesticide stress, this compound exposure is hypothesized to induce significant alterations in several key metabolic pathways.
Quantitative Data Summary
The following table represents hypothetical quantitative changes in key metabolites in mites 48 hours after exposure to a sub-lethal dose (LC50) of this compound.
| Metabolite Class | Metabolite | Fold Change (this compound vs. Control) | Putative Function |
| Amino Acids | Proline | ↑ 2.8 | Osmoregulation, stress response |
| Alanine | ↑ 2.1 | Energy metabolism | |
| Glutamate | ↓ 0.6 | Neurotransmission, nitrogen metabolism | |
| Tryptophan | ↑ 1.9 | Precursor for defense compounds | |
| Carbohydrates | Glucose | ↓ 0.5 | Primary energy source |
| Trehalose | ↑ 3.2 | Energy storage, stress protectant | |
| Sorbitol | ↑ 2.5 | Osmolyte, detoxification | |
| Lipids | Glycerophosphocholine | ↓ 0.4 | Membrane integrity |
| Palmitic Acid | ↑ 1.8 | Fatty acid synthesis, energy storage | |
| Energy Metabolism | ATP | ↓ 0.3 | Cellular energy currency |
| ADP | ↑ 2.9 | ATP hydrolysis product | |
| Lactate | ↑ 3.5 | Anaerobic metabolism indicator | |
| Detoxification | Glutathione (GSH) | ↓ 0.4 | Antioxidant, detoxification |
| Glutathione Disulfide (GSSG) | ↑ 3.1 | Oxidative stress indicator |
Table 1: Hypothetical changes in metabolite abundance in mites following this compound exposure. Fold change values are illustrative.
Key Affected Metabolic Pathways
Exposure to this compound is predicted to disrupt pathways central to energy production, stress response, and detoxification.
-
Energy Metabolism: A significant impact on central carbon metabolism is expected. The depletion of glucose and ATP, coupled with an increase in lactate, suggests a shift towards anaerobic respiration to meet energy demands under toxic stress. The accumulation of trehalose indicates a protective mechanism to conserve energy and combat stress.
-
Amino Acid Metabolism: Alterations in amino acid levels, such as the accumulation of proline, are indicative of a general stress response. Changes in glutamate could suggest neurotoxic effects, a common mode of action for many acaricides.
-
Glutathione Metabolism: The depletion of reduced glutathione (GSH) and the accumulation of its oxidized form (GSSG) strongly point to oxidative stress. This pathway is critical for detoxifying reactive oxygen species (ROS) generated in response to xenobiotic exposure. Cytochrome P450 monooxygenases are also known to be involved in pesticide resistance and detoxification.
-
Glycerophospholipid Metabolism: A decrease in glycerophosphocholine may indicate damage to cell membranes, a potential consequence of lipid peroxidation caused by oxidative stress.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolomic profiling of mites.
Hypothetical Signaling Pathway: Oxidative Stress Response
Caption: Hypothesized oxidative stress pathway in mites.
Conclusion
This technical guide provides a hypothetical yet comprehensive framework for investigating the metabolomic response of mites to this compound exposure. By employing the detailed experimental protocols and analytical strategies outlined, researchers can gain significant insights into the biochemical mechanisms of acaricide toxicity and potential avenues of resistance. The anticipated disruption of energy metabolism, induction of oxidative stress, and alterations in amino acid and lipid profiles highlight critical areas for investigation. Future studies are essential to validate these hypotheses and to fully elucidate the metabolic fate and impact of this compound in acarines.
References
- 1. This compound (Ref: ENT 20696) [sitem.herts.ac.uk]
- 2. Transcriptome Analysis of the Carmine Spider Mite, Tetranychus cinnabarinus (Boisduval, 1867) (Acari: Tetranychidae), and Its Response to β-Sitosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP4CL2 Confers Metabolic Resistance to Pyridaben in the Citrus Pest Mite Panonychus citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in the Quantitative Structure-Activity Relationship (QSAR) modeling of Chlorbenside and structurally related diphenyl sulfide acaricides. While a specific, published QSAR study on this compound was not identified in the public domain, this document constructs a representative model based on established QSAR principles and data from analogous compound series. It details the essential components of a QSAR study, including data preparation, molecular descriptor calculation, model development, and validation. The guide also includes detailed experimental protocols for acaricide bioassays and mandatory visualizations of key workflows and relationships to provide a thorough understanding of the QSAR modeling process for this class of compounds.
Introduction to QSAR and Acaricidal Diphenyl Sulfides
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby guiding rational drug and pesticide design and reducing the need for extensive synthesis and testing.
This compound, a diphenyl sulfide acaricide, and its analogues represent a class of compounds for which QSAR modeling can be a powerful tool for optimization. The basic diphenyl sulfide scaffold allows for numerous substitutions on the phenyl rings, which can significantly impact the compound's physicochemical properties and, consequently, its acaricidal activity. Understanding these relationships is crucial for developing new, more effective, and potentially safer acaricides.
This guide will walk through the process of developing a hypothetical QSAR model for a series of this compound analogues, providing a practical framework for researchers in the field.
Experimental Protocols
A crucial prerequisite for any QSAR study is high-quality, consistent biological data. The following are detailed protocols for typical bioassays used to determine the acaricidal activity of compounds like this compound.
Larval Packet Test (LPT) for Acaricidal Activity
The Larval Packet Test is a standard method for evaluating the efficacy of acaricides against tick larvae.
Materials:
-
Technical grade acaricide (e.g., this compound analogues)
-
Solvent (e.g., acetone, ethanol)
-
Olive oil
-
Whatman No. 1 filter papers (cut into 7.5 cm x 8.5 cm pieces)
-
Syringe or micropipette
-
Metal clips
-
Incubator maintained at 25-27°C and 85-95% relative humidity
-
Stereomicroscope
-
14-21 day old tick larvae (e.g., Rhipicephalus microplus)
Procedure:
-
Preparation of Acaricide Solutions: Prepare a stock solution of the test compound in the chosen solvent. A series of dilutions are then made from the stock solution, typically in a 2:1 mixture of olive oil and the solvent.
-
Impregnation of Filter Papers: Apply 1 mL of each acaricide dilution evenly onto a filter paper. A control packet is prepared using the solvent and olive oil mixture only. The filter papers are left to air dry for at least two hours to allow for complete evaporation of the solvent.
-
Packet Assembly: Fold the impregnated filter paper in half and seal the sides with metal clips to form a packet.
-
Introduction of Larvae: Carefully place approximately 100 tick larvae into each packet and seal the top with another clip.
-
Incubation: Place the packets in an incubator under controlled temperature and humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. Probit analysis is then used to determine the LC50 (lethal concentration required to kill 50% of the larvae).
Adult Vial Test (AVT) for Acaricidal Activity
The Adult Vial Test is used to assess the toxicity of compounds to adult mites or ticks.
Materials:
-
Test compounds
-
Acetone
-
Glass scintillation vials (20 mL)
-
Pipettes
-
Vortex mixer
-
Adult mites (e.g., Tetranychus urticae)
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Vial Coating: Prepare serial dilutions of the test compounds in acetone. Pipette 0.5 mL of each dilution into a glass vial. A control vial receives 0.5 mL of acetone only.
-
Solvent Evaporation: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.
-
Introduction of Mites: Using a fine paintbrush, transfer 10-20 adult mites into each vial.
-
Incubation: Cap the vials (with perforated caps to allow for air exchange) and keep them at room temperature.
-
Mortality Assessment: Assess mite mortality at various time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. The LC50 can be determined using probit analysis.
QSAR Modeling Workflow
The development of a robust QSAR model follows a systematic workflow, from data collection to model validation.
Diagram: QSAR Modeling Workflow
Caption: A typical workflow for developing a QSAR model.
Data Presentation: A Hypothetical Dataset
For the purpose of this guide, we will use a hypothetical dataset for a series of 15 this compound analogues. The biological activity is expressed as the negative logarithm of the LC50 (pLC50) against Tetranychus urticae.
Table 1: Hypothetical Dataset of this compound Analogues and their Acaricidal Activity
| Compound ID | R1 | R2 | pLC50 (M) |
| 1 | H | 4-Cl | 4.50 |
| 2 | 2-F | 4-Cl | 4.75 |
| 3 | 3-F | 4-Cl | 4.60 |
| 4 | 4-F | 4-Cl | 4.85 |
| 5 | 4-CH3 | 4-Cl | 4.30 |
| 6 | 4-OCH3 | 4-Cl | 4.10 |
| 7 | 4-NO2 | 4-Cl | 5.20 |
| 8 | H | 4-Br | 4.65 |
| 9 | H | 4-I | 4.70 |
| 10 | H | 4-CH3 | 4.15 |
| 11 | H | 4-CF3 | 5.35 |
| 12 | 2,4-diCl | 4-Cl | 5.50 |
| 13 | H | 3,4-diCl | 5.40 |
| 14 | 4-CN | 4-Cl | 5.10 |
| 15 | H | H | 3.80 |
Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For our hypothetical QSAR model, we will consider a set of commonly used 2D and 3D descriptors.
Table 2: Calculated Molecular Descriptors for the Hypothetical Dataset
| Compound ID | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| 1 | 5.62 | 75.3 | 1.85 | -6.82 | -0.95 |
| 2 | 5.71 | 75.1 | 2.50 | -6.90 | -1.05 |
| 3 | 5.71 | 75.1 | 1.20 | -6.88 | -1.02 |
| 4 | 5.71 | 75.1 | 1.90 | -6.85 | -0.98 |
| 5 | 6.05 | 80.0 | 1.95 | -6.70 | -0.90 |
| 6 | 5.55 | 81.5 | 2.10 | -6.55 | -0.85 |
| 7 | 5.40 | 81.2 | 4.50 | -7.50 | -1.80 |
| 8 | 5.90 | 78.2 | 1.80 | -6.80 | -1.00 |
| 9 | 6.35 | 83.5 | 1.75 | -6.75 | -1.10 |
| 10 | 5.95 | 79.9 | 1.70 | -6.72 | -0.92 |
| 11 | 6.50 | 80.2 | 3.80 | -7.40 | -1.70 |
| 12 | 6.30 | 80.1 | 2.10 | -7.10 | -1.25 |
| 13 | 6.30 | 80.1 | 1.50 | -7.05 | -1.20 |
| 14 | 5.25 | 79.8 | 4.20 | -7.45 | -1.75 |
| 15 | 5.20 | 70.5 | 1.50 | -6.60 | -0.70 |
Note: These descriptor values are illustrative and not based on actual calculations.
QSAR Model Development and Validation
Model Building
For this guide, we will use Multiple Linear Regression (MLR) to build our QSAR model. The goal is to find a linear equation that best describes the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
The general form of an MLR equation is: pLC50 = c0 + c1D1 + c2D2 + ... + cn*Dn
Where c represents the regression coefficients and D represents the molecular descriptors.
Based on our hypothetical data, a plausible QSAR model could be: pLC50 = 2.50 + 0.35LogP - 0.50LUMO + 0.15*Dipole Moment
Model Validation
A QSAR model must be rigorously validated to ensure its predictive power.
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by leave-one-out cross-validation. | > 0.5 |
| R²_pred (External Validation R²) | R² calculated for the external test set. | > 0.6 |
For our hypothetical model, let's assume the following validation statistics:
-
R² = 0.85
-
Q² = 0.72
-
R²_pred = 0.81
These values would indicate a robust and predictive QSAR model.
Mechanistic Interpretation and Visualization
A good QSAR model not only predicts activity but also offers insights into the mechanism of action.
Diagram: Proposed Mechanism of Action
Caption: Proposed interactions based on the QSAR model.
The hypothetical QSAR equation suggests that:
-
Increased LogP is positively correlated with activity, indicating that hydrophobic interactions are important for binding to the target site.
-
A lower LUMO energy is associated with higher activity, suggesting that the compound's ability to accept electrons is crucial. This is often related to interactions with electron-rich residues in the target protein.
-
A higher dipole moment contributes positively to the activity, implying that polar interactions also play a role in the binding process.
Conclusion
This technical guide has outlined the core principles and a hypothetical application of QSAR modeling for this compound and related diphenyl sulfide acaricides. By following a systematic workflow of data collection, descriptor calculation, model building, and rigorous validation, QSAR can be a powerful tool in the discovery and optimization of new acaricidal agents. The insights gained from a well-constructed QSAR model can guide the synthesis of more potent and selective compounds, ultimately accelerating the development of novel crop protection solutions.
Methodological & Application
Application Notes & Protocols: Analytical Methods for Chlorbenside Detection in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorbenside is an obsolete organochlorine acaricide once used to control mites on fruit trees, ornamental plants, and nursery stock.[1] Due to its persistence and potential environmental impact, monitoring for its presence in various environmental matrices is crucial. This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods.
Overview of Analytical Techniques
The primary instrumental methods for the determination of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): GC is well-suited for separating volatile and semi-volatile compounds like this compound.[4] It is frequently coupled with highly selective and sensitive detectors.
-
Mass Spectrometry (MS): GC-MS is a powerful technique that provides both quantification and structural confirmation, making it a preferred method for regulatory compliance and complex matrices.[4]
-
Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like this compound and is a common alternative to MS.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for compounds that may not be suitable for GC without derivatization.
-
UV Detector: A common detector used with HPLC for routine analysis.
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for trace-level detection in complex environmental samples.
-
Sample Preparation: Extraction and Cleanup
Effective sample preparation is critical for accurate and reliable quantification of this compound. The goal is to efficiently extract the analyte from the sample matrix and remove interfering co-extractives.
Water Samples (Wastewater, Lake Water, Groundwater)
For aqueous samples, common extraction techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning this compound from the water sample into a water-immiscible organic solvent like dichloromethane or hexane.
-
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent (e.g., C18) to adsorb the analyte from the water sample. It offers advantages such as high recovery, low solvent consumption, and ease of automation.
Soil and Sediment Samples
Extraction of this compound from solid matrices requires more rigorous techniques to desorb the analyte from the sample particles.
-
Soxhlet Extraction: A classic and exhaustive extraction method.
-
Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to facilitate the extraction of the analyte into a solvent.
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent volumes.
Cleanup: Sample extracts, especially from soil and sediment, often contain co-extracted matrix components (e.g., lipids, humic substances) that can interfere with analysis. Cleanup steps are necessary to remove these interferences. Common cleanup sorbents include Florisil and silica gel.
Experimental Protocols
Protocol 1: Determination of this compound in Water by GC-MS
This protocol is based on the direct determination of this compound in water samples.
A. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After extraction, dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound from the cartridge with 10 mL of a suitable organic solvent, such as acetonitrile or dichloromethane.
-
Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Add an internal standard and transfer the final extract to an autosampler vial for GC-MS analysis.
B. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999%) at a constant flow of 2.5 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp: 25 °C/min to 280 °C, hold for 2 min.
-
-
Mass Spectrometer: Quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS Source 230 °C, MS Quad 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 125
-
Qualifier Ion: m/z 127
-
C. Quality Control and Calibration
-
A multi-point calibration curve should be prepared.
-
Due to potential matrix effects in environmental samples, a matrix-matched calibration is recommended to improve accuracy. This involves spiking blank matrix extracts with known concentrations of this compound.
Protocol 2: Determination of this compound in Soil by HPLC-UV
This protocol outlines a method for analyzing this compound in soil samples.
A. Sample Preparation (Ultrasonic Extraction)
-
Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.
-
Mix the sample with anhydrous sodium sulfate to achieve a sandy consistency and remove residual water.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 5 minutes and carefully decant the supernatant.
-
Repeat the extraction (steps 3-5) two more times with fresh solvent.
-
Combine the supernatants and concentrate to 1.0 mL.
-
Perform a cleanup step if necessary using a Florisil cartridge.
-
The final extract is solvent-exchanged into the mobile phase for HPLC analysis.
B. HPLC Instrumental Parameters
-
HPLC System: Shimadzu LC or equivalent.
-
Column: Newcrom C18 (or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). Phosphoric acid or formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector, wavelength set to an appropriate absorbance maximum for this compound.
-
Column Temperature: 30 °C.
Quantitative Data Summary
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized below. The acceptable ranges are based on common regulatory guidelines.
| Parameter | GC-MS (Water) | HPLC-UV (Soil) | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1.0 µg/kg | S/N > 3 |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 0.5 - 5.0 µg/kg | S/N > 10; Lowest validated spike level |
| Accuracy (Recovery %) | 95 - 105% (with matrix-matching) | 80 - 110% | 70 - 120% |
| Precision (RSD %) | < 10% | < 15% | < 20% |
Visualizations
Workflow for this compound Analysis
Caption: General workflow for this compound analysis in environmental samples.
Key Methodological Components
Caption: Relationship between sample matrix, preparation, and analysis techniques.
References
Application Note: Determination of Chlorbenside in Environmental and Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Chlorbenside, a persistent organochlorine acaricide, in various environmental and food matrices. The described protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for selective and accurate determination. This document provides comprehensive experimental protocols, including sample preparation, GC-MS parameters, and data analysis guidelines. Additionally, a summary of the method's performance characteristics is presented for easy reference.
Introduction
This compound is a non-systemic acaricide used to control mites on various crops. Due to its persistence and potential for bioaccumulation, monitoring its residue levels in environmental samples (e.g., water, soil) and food products is crucial for ensuring environmental safety and consumer health. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of this compound residues. This application note presents a detailed GC-MS method for the determination of this compound, including a comprehensive sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[1] It involves a two-step process: extraction and partitioning, followed by dispersive solid-phase extraction (dSPE) for cleanup.
a. Materials and Reagents:
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
This compound analytical standard (>98% purity)[2]
-
50 mL and 15 mL centrifuge tubes
b. Extraction and Partitioning:
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil). For dry samples like cereals or tea, a hydration step by adding a specific amount of water may be necessary before extraction.[3][4]
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (typically containing magnesium sulfate and sodium chloride/citrates).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. The sample will separate into an upper acetonitrile layer (containing the pesticides), a solid sample layer, and a lower aqueous layer.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a 15 mL dSPE cleanup tube.
-
The dSPE tube should contain a mixture of PSA and anhydrous magnesium sulfate. For samples with high fat content, C18 sorbent can be added. For samples with high chlorophyll or other pigments, GCB can be included.
-
Vortex the tube for 1 minute.
-
Centrifuge for 5 minutes at ≥3000 rpm.
-
The supernatant is the final extract ready for GC-MS analysis.
GC-MS Analysis
a. Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.
b. Chromatographic Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.5 mL/min.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A typical oven program starts at a lower temperature, ramps up to a higher temperature to elute the analyte, and includes a final hold to clean the column. An example program is:
-
Initial temperature: 70-80 °C, hold for 1-2 minutes.
-
Ramp 1: 25-30 °C/min to 150-210 °C.
-
Ramp 2: 5-10 °C/min to 280-300 °C, hold for 2-5 minutes. The total run time is typically around 7-25 minutes.
-
c. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Auxiliary Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and selectivity. The characteristic ions for this compound should be monitored.
-
Quantifier and Qualifier Ions: For this compound, the primary fragment ions (m/z) used for quantification and confirmation are typically 125 and 127.
Data Presentation
The performance of the GC-MS method for this compound analysis is summarized in the table below. The data is compiled from various studies and represents typical method validation results.
| Parameter | Typical Value | Matrix Examples |
| Linearity (R²) | > 0.999 | Water, Wastewater, Fruits, Vegetables |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/g (ppm) | Soil, Water |
| Limit of Quantification (LOQ) | 0.005 - 0.1 µg/g (ppm) | Cereals, Olive Oil, Fruits, Vegetables |
| Recovery (%) | 70 - 120% | Water, Wastewater, Fruits, Vegetables, Cereals |
| Relative Standard Deviation (RSD) | < 20% | Various food and environmental matrices |
Note: LOD, LOQ, and recovery values can vary depending on the matrix, instrumentation, and specific protocol used.
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound residues in a variety of matrices. The use of the QuEChERS sample preparation protocol offers a simple, fast, and effective way to extract and clean up samples prior to analysis. The high selectivity of the mass spectrometer in SIM mode ensures accurate quantification even in complex matrices. This method is well-suited for routine monitoring and research applications in environmental and food safety laboratories.
References
Application Note and Protocol for the HPLC Analysis of Chlorbenside and its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an organochlorine acaricide formerly used in agriculture to control mites on crops.[1] Due to its persistence and potential for bioaccumulation, monitoring this compound and its metabolites in environmental and biological matrices is crucial for assessing exposure and understanding its toxicological profile. The primary metabolic pathway for this compound involves the oxidation of the sulfide group to form this compound sulfoxide and subsequently this compound sulfone.[2] This application note provides a detailed protocol for the simultaneous determination of this compound and its primary, more polar metabolite, this compound sulfoxide, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate the nonpolar parent compound, this compound, from its more polar sulfoxide metabolite. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent (acetonitrile or methanol) and water provides the separation medium. The gradient elution allows for the effective separation of both the parent compound and its metabolite within a single analytical run. Detection is achieved by monitoring the UV absorbance of the analytes at a wavelength where both compounds exhibit significant response. Quantification is performed using an external standard calibration method.
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound sulfoxide (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or deionized)
-
Reagents: Formic acid (optional, for mass spectrometry compatibility)[3]
-
Sample Matrix: (e.g., soil, water, plasma) - This protocol will focus on soil as an example matrix.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector is required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % A (Water) | % B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 225 nm
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and this compound sulfoxide standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the mobile phase (initial conditions: 50:50 Water:Acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Soil Matrix Example)
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water:methanol (80:20 v/v) to remove polar interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its sulfoxide metabolite. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| This compound Sulfoxide | 6.8 |
| This compound | 12.5 |
Table 2: Method Performance
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound Sulfoxide | 0.02 | 0.06 |
| This compound | 0.01 | 0.03 |
Visualization
Caption: Workflow for HPLC analysis of this compound and its sulfoxide metabolite.
Caption: Metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous analysis of this compound and its sulfoxide metabolite by HPLC. The described method is sensitive, and specific, and can be readily implemented in analytical laboratories for monitoring these compounds in various matrices. The provided experimental details and workflows offer a solid foundation for researchers and scientists in the fields of environmental science, toxicology, and drug development.
References
Application Note: Extraction of Chlorbenside from High-Fat Content Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an organochlorine acaricide previously used to control mites on various crops. Due to its lipophilic nature, it tends to accumulate in fatty tissues of plants and animals, posing a potential risk to consumers. Accurate determination of this compound residues in high-fat content matrices such as edible oils, milk, and animal fats is crucial for food safety and regulatory compliance. This application note provides a detailed protocol for the extraction and cleanup of this compound from such challenging matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Physicochemical Properties of this compound
Understanding the properties of this compound is essential for optimizing extraction and analysis methods.
| Property | Value | Reference |
| Chemical Name | 1-Chloro-4-[[(4-chlorophenyl)methyl]thio]benzene | [1][2] |
| Molecular Formula | C₁₃H₁₀Cl₂S | [1][2] |
| Molecular Weight | 269.19 g/mol | [1] |
| Appearance | Crystals | |
| Melting Point | 75-76°C | |
| Water Solubility | < 200 mg/L at 20°C | |
| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, xylene, and petroleum ether. Approximately 2.9% in ethanol. | |
| Log P (Octanol-Water Partition Coefficient) | 5.2 |
The high Log P value indicates that this compound is highly lipophilic and will preferentially partition into the fat phase of a sample matrix.
Experimental Protocol: Modified QuEChERS for High-Fat Matrices
This protocol is a synthesized methodology based on established procedures for the extraction of organochlorine pesticides from high-fat content foods.
Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 (octadecylsilane) sorbent
-
This compound analytical standard
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Sample Preparation and Extraction
-
Sample Homogenization : Homogenize the high-fat solid sample (e.g., animal tissue, nuts) to a uniform consistency. Liquid samples like milk or oil can be used directly.
-
Weighing : Accurately weigh 5 g (for samples with >20% fat) or 10 g (for samples with 2-20% fat) of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC) : For recovery studies, spike the sample with a known concentration of this compound standard solution and allow it to equilibrate for 30 minutes.
-
Extraction :
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
For samples with high water content (e.g., milk), pre-wetting may not be necessary. For dry, fatty matrices, addition of a small amount of water may be required before adding acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
-
Centrifugation : Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in the separation of the acetonitrile layer (top) from the aqueous/solid matrix layer (bottom).
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The acetonitrile extract from high-fat samples will contain co-extracted lipids that can interfere with chromatographic analysis and contaminate the instrument. A d-SPE cleanup step is essential for their removal.
-
Transfer of Supernatant : Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the cleanup sorbents.
-
d-SPE Sorbents : For high-fat matrices, a combination of 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 is recommended to effectively remove water, fatty acids, and other nonpolar interferences.
-
Vortex and Centrifuge : Cap the d-SPE tube and vortex for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract : The resulting supernatant is the cleaned extract. Carefully collect the supernatant for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Gas Chromatography coupled with Tandem Mass Spectrometry is a highly selective and sensitive technique for the quantification of this compound.
GC-MS/MS Parameters
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial 50°C for 1 min, ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C and hold for 15 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 124.97 | 88.98 | 20 | 63.02 | 30 |
Note: These are example parameters and may require optimization for your specific instrument and column.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organochlorine pesticides, including this compound, in high-fat matrices using modified QuEChERS and GC-MS/MS. The data presented is a synthesis from multiple studies.
| Matrix Type | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Edible Oil | 10 - 100 | 70 - 120 | < 20 | 0.9 - 2.8 | 3.0 - 9.2 |
| Milk | 10 - 100 | 60 - 120 | < 20 | 0.2 - 0.4 | 0.74 - 23.1 |
| Animal Fat | 10 - 100 | 70 - 120 | < 20 | 0.4 - 1.0 | 1.0 - 5.0 |
Note: Method performance should be validated in your laboratory for each specific matrix.
Diagrams
Experimental Workflow for this compound Extraction
Caption: Modified QuEChERS workflow for this compound extraction.
Logical Relationship of Cleanup Sorbents
Caption: Function of d-SPE cleanup sorbents.
Conclusion
The modified QuEChERS method presented provides an effective and efficient approach for the extraction and cleanup of this compound from high-fat content matrices. The use of acetonitrile as the extraction solvent, followed by a d-SPE cleanup with a combination of PSA, C18, and MgSO₄, allows for the successful removal of interfering lipids, enabling sensitive and accurate quantification by GC-MS/MS. The validation of this method in individual laboratories is crucial to ensure data quality and compliance with regulatory standards. This protocol serves as a comprehensive guide for researchers and analysts involved in pesticide residue testing in challenging food samples.
References
Application Notes and Protocols for Chlorbenside Residue Analysis
Abstract: This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Chlorbenside residues in various environmental and food matrices. The methods described are intended for use by researchers, scientists, and professionals in analytical chemistry, environmental science, and food safety. Key techniques covered include QuEChERS for solid and fatty food matrices, Solid-Phase Extraction (SPE) for aqueous samples, and Liquid-Solid Extraction for soil samples. This guide includes quantitative performance data, step-by-step protocols, and workflow diagrams to ensure accurate and reproducible results.
Introduction to this compound
This compound is an organochlorine acaricide primarily used to control mites and their eggs on fruit trees and other crops. Its chemical structure, 4-chlorobenzyl 4-chlorophenyl sulfide, contributes to its persistence in the environment. Due to its potential for bioaccumulation and toxicity to liver and kidney function, regulatory bodies in many regions, including the European Union, have prohibited its use.[1] Consequently, sensitive and reliable analytical methods are required to monitor its residual levels in soil, water, and food products to ensure environmental safety and compliance with regulatory standards.
Sample Preparation Techniques
Effective sample preparation is critical for the accurate quantification of this compound residues. The primary goals are to efficiently extract the analyte from the sample matrix and to remove interfering co-extractives that could compromise analytical detection. The choice of method depends heavily on the matrix type.
QuEChERS for Fruits, Vegetables, and Cereals
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2][3] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).
Modified QuEChERS for High-Fat Matrices
For fatty samples such as avocado, milk, or eggs, modifications to the standard QuEChERS protocol are necessary to remove the high lipid content, which can interfere with chromatographic analysis. This often involves the use of specific dSPE sorbents like C18.[4]
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction (SPE) is the preferred method for extracting and concentrating organochlorine pesticides from aqueous samples like lake water and wastewater.[5] It offers high recovery rates and significantly reduces solvent consumption compared to traditional liquid-liquid extraction.
Liquid-Solid Extraction for Soil Samples
Analyzing pesticide residues in complex soil matrices requires robust extraction techniques. Methods like accelerated solvent extraction (ASE) or ultrasonic-assisted extraction (UAE) followed by a cleanup step are effective for achieving high recovery of analytes like this compound.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance data for the described methods. Data for this compound is provided where available. For matrices where specific this compound data is not published, typical performance for other organochlorine pesticides using the same methods is presented as a reference.
Table 1: Performance Data for this compound in Water Samples by GC-MS Data sourced from Chormey, D.S. (2021).
| Parameter | Lake Water | Wastewater |
|---|---|---|
| Linearity (R²) | >0.9998 | >0.9998 |
| LOD (mg/kg) | 0.3 | 0.3 |
| LOQ (mg/kg) | 1.0 | 1.0 |
| Recovery (%) | 96 - 103% | 96 - 103% |
| RSD (%) | < 10% | < 10% |
Table 2: Typical Performance of QuEChERS for Organochlorine Pesticides in Food Matrices Represents expected performance for this compound based on data for similar compounds.
| Matrix Type | Fortification Level | Recovery Range (%) | RSD Range (%) | Typical LOQ |
|---|---|---|---|---|
| Fruits (e.g., Apples, Grapes) | 0.05 - 0.1 mg/kg | 75 - 110% | < 15% | 0.01 mg/kg |
| Vegetables (e.g., Cucumber) | 0.05 - 0.1 mg/kg | 70 - 107% | < 13% | 0.01 mg/kg |
| Cereals (e.g., Rice, Wheat) | 0.01 - 0.2 mg/kg | 70 - 120% | < 20% | 0.005 - 0.05 mg/kg |
| Fatty Matrices (e.g., Avocado) | 0.05 - 0.5 mg/kg | 70 - 120% (for nonpolar pesticides) | < 20% | 0.01 - 0.05 mg/kg |
Table 3: Typical Performance of Extraction and Cleanup for Organochlorine Pesticides in Soil Represents expected performance for this compound based on data for similar compounds.
| Extraction Method | Fortification Level | Recovery Range (%) | RSD Range (%) | Typical LOQ |
|---|---|---|---|---|
| QuEChERS | 0.01 - 0.05 mg/kg | 70 - 120% | < 20% | 0.01 µg/g |
| ASE with SPE Cleanup | 0.01 - 0.1 mg/kg | 80 - 115% | < 15% | 0.001 - 0.01 µg/g |
Experimental Protocols & Workflows
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is adapted from the widely used AOAC and EN methods for pesticide residue analysis.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., cereals), add an appropriate amount of reagent water to rehydrate before proceeding.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube.
-
The dSPE tube should contain a sorbent mixture appropriate for the matrix. For most fruits and vegetables, a combination of Primary Secondary Amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water is used. For pigmented samples, Graphitized Carbon Black (GCB) may be added.
-
Vortex for 30-60 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
-
The resulting supernatant is ready for analysis. It can be directly injected for GC-MS or LC-MS/MS analysis or diluted with a suitable solvent if necessary.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for concentrating this compound from lake, river, or wastewater samples.
1. Sample Pre-treatment:
-
Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Adjust the sample pH to neutral (pH 7.0) if necessary.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing the following solvents:
-
5 mL Ethyl Acetate
-
5 mL Dichloromethane
-
5 mL Methanol
-
5 mL Reagent Water
-
-
Do not allow the cartridge to go dry after the final water rinse.
3. Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 10-20 mL/min.
4. Cartridge Drying:
-
After loading, dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for at least 10 minutes to remove residual water.
5. Elution:
-
Elute the retained analytes from the cartridge using a suitable organic solvent. A common choice for organochlorine pesticides is a mixture of acetone and n-hexane or ethyl acetate.
-
Example: Elute with 2 x 5 mL aliquots of 1:1 (v/v) acetone:n-hexane.
6. Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or GC-ECD analysis.
Protocol 3: Extraction from Soil
This protocol uses a standard liquid-solid extraction followed by SPE cleanup, suitable for agricultural soil.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the prepared soil into a glass beaker or flask.
2. Extraction:
-
Add 20 mL of a suitable extraction solvent (e.g., a 1:1 mixture of hexane and acetone).
-
Add an appropriate internal standard.
-
Extract the sample using an ultrasonic bath for 15-20 minutes.
-
Decant the solvent extract. Repeat the extraction process two more times with fresh solvent.
-
Combine the solvent extracts.
3. Cleanup:
-
Concentrate the combined extracts to approximately 1 mL.
-
Perform a cleanup step using a silica or Florisil SPE cartridge to remove polar interferences.
-
Elute this compound from the cleanup cartridge with a nonpolar solvent like hexane.
4. Final Analysis:
-
Adjust the final volume of the cleaned extract to 1 mL.
-
The sample is ready for GC-MS analysis. For soil, using matrix-matched calibration is recommended to compensate for matrix effects.
Analytical Determination
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD) is the most common and effective technique for the final determination of this compound. GC-MS provides excellent selectivity and sensitivity, allowing for reliable quantification and confirmation.
-
Typical GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless injection is typically used for trace-level analysis.
-
MS Mode: For GC-MS, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
Concluding Remarks
The protocols outlined in this document provide robust and validated frameworks for the analysis of this compound residues in diverse matrices. The QuEChERS method is highly recommended for food samples due to its efficiency and broad applicability. For aqueous samples, SPE provides the necessary concentration and cleanup for trace-level detection. Adherence to these protocols, combined with proper quality control measures such as the use of internal standards and matrix-matched calibration, will ensure the generation of high-quality, reliable data for research and regulatory monitoring.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. food-safety.com [food-safety.com]
- 4. gcms.cz [gcms.cz]
- 5. Simultaneous Analysis of 53 Pesticides in Safflower (Carthamus tinctorius L.) by Using LC–MS/MS Coupled with a Modified QuEChERS Technique | MDPI [mdpi.com]
Synthesis of Chlorbenside-Sulfone for Use as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Chlorbenside-sulfone, a primary metabolite of the acaricide this compound, for use as a high-purity analytical reference standard. The protocol details a robust and environmentally benign oxidation of p-chlorobenzyl p-chlorophenyl sulfide (this compound) using hydrogen peroxide in glacial acetic acid. This method offers high yields and a straightforward purification process, ensuring the final product meets the stringent purity requirements for a reference standard. Detailed experimental procedures, characterization data, and safety precautions are provided to ensure reproducible and reliable synthesis.
Introduction
This compound is an organochlorine acaricide previously used in agriculture. Its major metabolite, this compound-sulfone, is of significant interest in environmental and toxicological studies for monitoring pesticide residues. Accurate quantification of this compound-sulfone requires a well-characterized, high-purity reference standard. This application note describes a detailed protocol for the laboratory-scale synthesis of this compound-sulfone. The chosen synthetic route involves the oxidation of the parent sulfide, this compound, a method known for its efficiency and cleaner reaction profiles compared to other methods.
Chemical Information
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Clc1ccc(CSCc2ccc(Cl)cc2)cc1 | 103-17-3 | C₁₃H₁₀Cl₂S | 269.19 |
| This compound-sulfone | Clc1ccc(CS(=O)(=O)c2ccc(Cl)cc2)cc1 | 7082-99-7 | C₁₃H₁₀Cl₂O₂S | 301.19 |
Synthesis of this compound-Sulfone
The synthesis of this compound-sulfone is achieved through the oxidation of p-chlorobenzyl p-chlorophenyl sulfide (this compound). The sulfone group is formed by the oxidation of the sulfide linkage, a common and effective transformation in organic synthesis.
Reaction Scheme
Caption: Synthetic pathway for this compound-sulfone.
Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| p-Chlorobenzyl p-chlorophenyl sulfide (this compound) | ≥98% | Commercially Available |
| Hydrogen Peroxide (30% w/w in H₂O) | ACS Grade | Standard Chemical Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier |
| Ethanol (95%) | ACS Grade | Standard Chemical Supplier |
| Sodium Bicarbonate | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier |
| Dichloromethane | ACS Grade | Standard Chemical Supplier |
| Deionized Water |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of p-chlorobenzyl p-chlorophenyl sulfide (this compound) in 50 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is completely dissolved.
-
Oxidation: To the stirred solution, slowly add 10 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise. Maintain the temperature below 50°C during the addition by using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate of this compound-sulfone will form.
-
Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the precipitate thoroughly with deionized water until the filtrate is neutral to pH paper. This removes any residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C overnight to remove residual water.
Purification Protocol
Recrystallization:
-
Transfer the crude, dried this compound-sulfone to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Ensure the ethanol is near its boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
-
Dry the purified this compound-sulfone in a vacuum oven at 50-60°C to a constant weight.
Expected Yield: 80-90%
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound-sulfone.
Characterization of this compound-Sulfone Reference Standard
The identity and purity of the synthesized this compound-sulfone should be confirmed using a combination of analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 149-151 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 4.35 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.2, 138.5, 131.5, 130.0, 129.5, 129.0, 128.8, 62.5.
-
Mass Spectrum (EI, 70 eV) m/z (%): 300 (M⁺, 5), 175 (15), 159 (20), 125 (100), 111 (30), 89 (25), 75 (15).
Purity Assessment
The purity of the synthesized this compound-sulfone reference standard should be determined by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Purity | ≥99.5% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation of vapors and contact with skin and eyes.
-
30% Hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of high-purity this compound-sulfone for use as a reference standard. The described oxidation method is efficient, and the purification procedure is straightforward, yielding a product with the required purity for analytical applications. The provided characterization data will aid in the verification of the synthesized compound. Adherence to the described safety precautions is essential for the safe execution of this protocol.
Application Note: High-Throughput Analysis of Chlorbenside and its Metabolites in Human Plasma and Urine by LC-MS/MS
Abstract
This application note presents a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the pesticide Chlorbenside and its primary metabolites, this compound sulfoxide and this compound sulfone, in human plasma and urine. The method utilizes a simple and efficient sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a rapid 10-minute chromatographic separation. The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects, demonstrating excellent performance for high-throughput bioanalysis in clinical and toxicological research.
Introduction
This compound is an organochlorine acaricide previously used in agriculture.[1][2] Due to its persistence and potential for bioaccumulation, monitoring its levels and those of its metabolites in biological matrices is crucial for assessing human exposure and understanding its toxicokinetics. The primary metabolic pathway of this compound involves oxidation of the sulfide group to form this compound sulfoxide and subsequently this compound sulfone.[3] This application note provides a detailed protocol for the simultaneous quantification of these three compounds in human plasma and urine using LC-MS/MS, a technique well-suited for the analysis of pesticide residues due to its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound, this compound sulfoxide, and this compound sulfone reference standards (analytical grade)
-
This compound-d4 (internal standard, analytical grade)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Human plasma and urine (drug-free)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound, this compound sulfoxide, this compound sulfone, and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
Calibration standards and quality control samples were prepared by spiking known amounts of the working solutions into blank human plasma or urine.
Sample Preparation Protocol: QuEChERS
-
Sample Aliquoting: Transfer 1 mL of plasma or urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (this compound-d4) to each sample.
-
Extraction: Add 5 mL of acetonitrile to each tube.
-
Salting Out: Add the QuEChERS salt packet containing magnesium sulfate, sodium chloride, trisodium citrate dihydrate, and disodium hydrogen citrate sesquhydrate.
-
Shaking: Cap the tubes and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and magnesium sulfate.
-
Vortex and Centrifuge: Vortex the d-SPE tubes for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
Gas Flow: See instrument-specific recommendations
-
MRM Transitions: See Table 2
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Cone Voltage (V) |
|---|---|---|---|---|---|
| This compound | 269.0 | 125.1 | 50 | 25 | 30 |
| 269.0 | 155.0 | 50 | 20 | 30 | |
| This compound sulfoxide | 285.0 | 125.1 | 50 | 30 | 35 |
| 285.0 | 171.0 | 50 | 22 | 35 | |
| This compound sulfone | 301.0 | 125.1 | 50 | 35 | 40 |
| 301.0 | 187.0 | 50 | 25 | 40 |
| This compound-d4 (IS) | 273.0 | 129.1 | 50 | 25 | 30 |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects in both human plasma and urine.
Table 3: Linearity and LLOQ
| Analyte | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
|---|---|---|---|---|
| This compound | Plasma | 0.5 - 500 | >0.995 | 0.5 |
| Urine | 0.5 - 500 | >0.995 | 0.5 | |
| This compound sulfoxide | Plasma | 0.5 - 500 | >0.996 | 0.5 |
| Urine | 0.5 - 500 | >0.997 | 0.5 | |
| This compound sulfone | Plasma | 0.5 - 500 | >0.994 | 0.5 |
| | Urine | 0.5 - 500 | >0.995 | 0.5 |
Table 4: Accuracy and Precision
| Analyte | Matrix | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| This compound | Plasma | 1.5 | 98.7 | 6.2 |
| 75 | 102.1 | 4.5 | ||
| 400 | 99.5 | 3.1 | ||
| Urine | 1.5 | 95.4 | 7.8 | |
| 75 | 101.3 | 5.1 | ||
| 400 | 97.8 | 4.2 | ||
| This compound sulfoxide | Plasma | 1.5 | 103.2 | 5.5 |
| 75 | 99.8 | 3.8 | ||
| 400 | 101.0 | 2.9 | ||
| Urine | 1.5 | 98.9 | 6.9 | |
| 75 | 103.5 | 4.7 | ||
| 400 | 100.2 | 3.6 | ||
| This compound sulfone | Plasma | 1.5 | 97.5 | 8.1 |
| 75 | 104.1 | 5.3 | ||
| 400 | 98.3 | 4.0 | ||
| Urine | 1.5 | 94.8 | 9.2 | |
| 75 | 102.7 | 6.0 |
| | | 400 | 99.1 | 4.8 |
Table 5: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| This compound | Plasma | 92.3 | -8.5 |
| Urine | 95.1 | -4.2 | |
| This compound sulfoxide | Plasma | 94.5 | -6.8 |
| Urine | 97.2 | -3.1 | |
| This compound sulfone | Plasma | 90.8 | -10.2 |
| | Urine | 93.6 | -5.5 |
The validation results demonstrate that the method is accurate, precise, and reliable for the quantification of this compound and its metabolites in human plasma and urine. The QuEChERS sample preparation method provided high recovery and effectively minimized matrix effects.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound and its major metabolites, this compound sulfoxide and this compound sulfone, in human plasma and urine. The combination of a streamlined QuEChERS sample preparation protocol and a rapid LC-MS/MS analysis allows for high-throughput and reliable quantification, making it a valuable tool for toxicological and environmental monitoring studies.
References
Application Notes and Protocols for Rapid Chlorbenside Screening Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is a pesticide belonging to the organochlorine class, historically used as an acaricide to control mites and ticks.[1] Due to its persistence in the environment and potential for bioaccumulation, rapid and sensitive methods for its detection are crucial for environmental monitoring, food safety, and toxicology studies. Immunoassays offer a powerful platform for the rapid screening of small molecules like pesticides due to their high throughput, cost-effectiveness, and simplicity compared to traditional chromatographic methods.[2][3][4] This document provides a detailed guide for the development of a competitive immunoassay for the rapid screening of this compound.
The development of an immunoassay for a small molecule like this compound, which is non-immunogenic by itself, requires a multi-step process. This involves the synthesis of a hapten, production of specific antibodies, and the development and optimization of the assay format.
Principle of Competitive Immunoassay
The most common immunoassay format for detecting small molecules (haptens) like this compound is the competitive assay. In this format, the analyte (this compound) in the sample competes with a labeled this compound derivative (tracer) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Section 1: Development of Immunoreagents
Hapten Synthesis
To produce antibodies against a small molecule like this compound, it first needs to be made immunogenic. This is achieved by covalently linking it to a larger carrier protein, a process that first requires the synthesis of a "hapten." The hapten is a derivative of the target molecule (this compound) that contains a reactive functional group for conjugation.
Key Considerations for Hapten Design:
-
Structural Similarity: The hapten must retain the key structural features of this compound to ensure that the generated antibodies will recognize the parent molecule.
-
Spacer Arm: A spacer arm is typically introduced between the this compound moiety and the reactive group to minimize steric hindrance and improve the presentation of the hapten to the immune system.
-
Reactive Group: A functional group, such as a carboxyl or amino group, is needed for conjugation to the carrier protein.
Proposed Hapten Synthesis Strategy for this compound:
A possible approach for synthesizing a this compound hapten would be to introduce a linker with a terminal carboxylic acid group to one of the phenyl rings. The synthesis would need to be custom-developed, as no specific haptens for this compound are readily available in the literature. The general steps would involve multi-step organic synthesis to build the modified this compound structure.
Immunogen and Coating Antigen Preparation
Once the hapten is synthesized, it is conjugated to a carrier protein to create an immunogen (to inject into animals for antibody production) and a coating antigen (for use in the immunoassay).
-
Carrier Proteins: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunogens and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating antigens.
-
Conjugation Chemistry: The choice of conjugation chemistry depends on the reactive group on the hapten. For a carboxylic acid group, carbodiimide chemistry (e.g., using EDC and NHS) is commonly employed to form a stable amide bond with the amine groups on the protein.[5]
Experimental Protocol: Hapten-Protein Conjugation (Carbodiimide Method)
-
Hapten Activation:
-
Dissolve the this compound hapten (with a terminal carboxyl group) in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a molar excess to the hapten.
-
Incubate the reaction mixture at room temperature for several hours to activate the carboxyl group.
-
-
Conjugation to Protein:
-
Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated hapten and reaction by-products by dialysis against PBS or by using a desalting column.
-
-
Characterization:
-
Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
Antibody Production
The production of antibodies specific to this compound can be achieved by immunizing animals with the prepared immunogen. Both polyclonal and monoclonal antibodies can be developed.
-
Polyclonal Antibodies: Produced by immunizing animals (e.g., rabbits) and collecting the serum. The resulting antibodies are a heterogeneous mixture that recognizes multiple epitopes on the hapten.
-
Monoclonal Antibodies: Produced using hybridoma technology, which involves fusing antibody-producing cells from an immunized mouse with myeloma cells. Monoclonal antibodies are homogeneous and recognize a single epitope, offering high specificity and batch-to-batch consistency.
Experimental Protocol: Monoclonal Antibody Production
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize BALB/c mice with the emulsion via subcutaneous or intraperitoneal injection.
-
Administer booster injections every 3-4 weeks.
-
-
Titer Monitoring:
-
Collect blood samples from the mice and determine the antibody titer in the serum using an indirect ELISA coated with the this compound-BSA coating antigen.
-
-
Hybridoma Fusion:
-
Select the mouse with the highest antibody titer.
-
Isolate spleen cells (B-lymphocytes) from the immunized mouse.
-
Fuse the spleen cells with SP2/0 myeloma cells using polyethylene glycol (PEG).
-
-
Screening and Cloning:
-
Select for fused hybridoma cells using HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the this compound-BSA antigen using an indirect ELISA.
-
Select positive clones and sub-clone them by limiting dilution to ensure monoclonality.
-
-
Antibody Purification:
-
Expand the selected hybridoma cell line in vitro or in vivo (as ascites).
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Section 2: Immunoassay Development and Optimization
An indirect competitive ELISA (ic-ELISA) is a common format for small molecule detection.
Workflow for Indirect Competitive ELISA
References
Application Notes and Protocols for Monitoring Historical Chlorbenside Contamination Using Passive Samplers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an obsolete organochlorine acaricide, previously used for the control of mites on fruit trees and other crops. Due to its persistence and potential for long-range environmental transport, historical contamination of soil and water resources remains a concern. Passive sampling offers a cost-effective and robust method for the time-integrated monitoring of such legacy hydrophobic contaminants. This document provides detailed application notes and experimental protocols for the use of passive samplers in monitoring historical this compound contamination.
Passive samplers accumulate contaminants from the environment through passive diffusion until equilibrium is reached between the sampler and the surrounding medium. This provides a time-weighted average (TWA) concentration of the bioavailable fraction of the contaminant over the deployment period, which is often more relevant for risk assessment than a single grab sample. Given this compound's high hydrophobicity (log Kow = 5.59), passive samplers such as Semi-Permeable Membrane Devices (SPMDs), Low-Density Polyethylene (LDPE) samplers, and Silicone Rubber (SR) samplers are highly suitable for its monitoring in both aquatic and soil environments.[1]
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting the appropriate passive sampler and designing an effective monitoring strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂S | [2][3] |
| Molecular Weight | 269.19 g/mol | [3][4] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.59 | |
| Water Solubility | < 200 mg/L | |
| Vapor Pressure | 1.78 x 10⁻⁵ mmHg | |
| Henry's Law Constant | 6.96 x 10⁻⁶ atm·m³/mol (estimated) |
The high Log Kow value indicates a strong affinity for lipids and organic carbon, making SPMDs (containing triolein, a neutral lipid) and other non-polar polymers effective sampling matrices.
Experimental Protocols
Detailed methodologies for the use of SPMDs, LDPE, and Silicone Rubber passive samplers for monitoring this compound are provided below.
Semi-Permeable Membrane Device (SPMD) Protocol for Water Monitoring
SPMDs are particularly effective for sequestering hydrophobic organic contaminants from water.
a. Sampler Preparation:
-
Commercially available SPMDs consist of a thin film of triolein enclosed in a lay-flat, non-porous low-density polyethylene tube.
-
Prior to deployment, spike the SPMDs with Performance Reference Compounds (PRCs) to allow for in-situ calibration of sampling rates. The dissipation of PRCs during deployment helps to correct for the effects of environmental variables like water flow and temperature.
b. Deployment:
-
Place the SPMD in a protective stainless steel canister.
-
Deploy the canister in the water body of interest, ensuring it is fully submerged. For riverine environments, anchor the canister to the riverbed or a fixed structure. In lakes or reservoirs, suspend the canister at the desired depth.
-
The typical deployment period for OCPs is 28 days.
c. Retrieval and Handling:
-
Upon retrieval, carefully remove the SPMD from the canister.
-
Clean the exterior of the SPMD membrane with deionized water to remove any attached debris or biofilm.
-
Place the cleaned SPMD in a solvent-rinsed glass jar, seal with a Teflon-lined cap, and transport to the laboratory on ice. Store at -20°C until extraction.
d. Extraction:
-
Cut the SPMD open and transfer the triolein to a separation funnel.
-
Perform a liquid-liquid extraction of the triolein using a suitable organic solvent such as hexane or a mixture of dichloromethane and hexane.
-
The polyethylene membrane can also be extracted separately by soaking in an organic solvent.
-
Combine the extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or a gentle stream of nitrogen.
e. Sample Clean-up:
-
Clean the concentrated extract using gel permeation chromatography (GPC) or adsorption chromatography (e.g., Florisil or silica gel) to remove lipids and other co-extracted matrix interferences.
Low-Density Polyethylene (LDPE) Protocol for Water Monitoring
LDPE samplers are a cost-effective alternative to SPMDs for monitoring hydrophobic contaminants.
a. Sampler Preparation:
-
Cut LDPE sheets (50 µm thickness) into strips of a defined size (e.g., 10 g for field deployment).
-
Pre-clean the LDPE strips by sequential extraction with dichloromethane, methanol, and high-purity water for 48, 24, and 24 hours, respectively.
-
Store the cleaned strips in high-purity water until deployment.
b. Deployment:
-
Mount the LDPE strips in a stainless steel frame or cage.
-
Deploy the sampler in the water body, ensuring it is fully submerged and secured.
-
A deployment time of 60 days is recommended to ensure equilibrium is reached for hydrophobic compounds like this compound.
c. Retrieval and Handling:
-
Retrieve the sampler and rinse the LDPE strips with deionized water.
-
Carefully remove the strips from the holder, place them in solvent-rinsed aluminum foil or glass jars, and transport them to the laboratory on ice. Store at -20°C.
d. Extraction:
-
Soak the LDPE strips sequentially in dichloromethane (24 hours) and hexane (24 hours).
-
Combine the solvent extracts, dry over anhydrous sodium sulfate, and concentrate.
e. Sample Clean-up:
-
Follow the same clean-up procedures as described for SPMDs.
Silicone Rubber (SR) Protocol for Soil/Sediment Monitoring
Silicone rubber is an effective passive sampler for hydrophobic organic contaminants in soil and sediment porewater.
a. Sampler Preparation:
-
Cut silicone rubber sheets (e.g., 0.5 mm thickness) into strips of a defined size (e.g., 6 x 3 cm).
-
Pre-clean the SR strips by Soxhlet extraction with a suitable solvent like ethyl acetate for at least 100 hours to remove oligomers.
-
Air-dry the cleaned strips. Spiking with PRCs can also be performed.
b. Deployment:
-
For soil, bury the SR strips directly in the area of interest at the desired depth.
-
For sediment, the strips can be inserted directly into the sediment or deployed within a protective cage.
-
Equilibrium for OCPs in a sediment slurry can be reached within a few days to a week. A deployment time of 27 days has been used in sediment studies.
c. Retrieval and Handling:
-
Carefully excavate the SR strips from the soil or sediment.
-
Clean the surface of the strips by rinsing with deionized water and wiping with a clean tissue.
-
Wrap the strips in aluminum foil, store in a sealed container, and transport on ice. Store at -20°C.
d. Extraction:
-
Extract the SR strips using a suitable solvent such as a mixture of hexane and acetone in a Soxhlet extractor or by soaking.
-
Dry the extract over anhydrous sodium sulfate and concentrate.
e. Sample Clean-up:
-
Clean the extract using appropriate chromatographic techniques as described for SPMDs.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the quantification of this compound.
a. Instrumental Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). A triple quadrupole GC-MS/MS can provide even greater selectivity and sensitivity.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for the separation of organochlorine pesticides.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An example program could be: initial temperature of 60°C hold for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C and hold for 2 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification Ions for this compound: Target ion m/z 125 and qualifier ion m/z 127.
b. Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or isooctane).
-
Use an internal standard (e.g., a deuterated or ¹³C-labeled OCP) added to both the samples and calibration standards to correct for variations in injection volume and instrument response.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the sample extracts by comparing their peak area ratios to the calibration curve.
Data Presentation
Quantitative data from passive sampling studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present results for this compound and other relevant organochlorine pesticides. As historical data for this compound using passive samplers is limited, data for other OCPs with similar physicochemical properties are included for illustrative purposes.
Table 1: Example Concentrations of Organochlorine Pesticides in Water using SPMDs
| Analyte | Location | Deployment Time (days) | TWA Concentration (ng/L) | Reference |
| This compound | Hypothetical River X | 28 | < MDL | - |
| p,p'-DDE | Santa Cruz River, AZ | 30 | 0.1 - 1.0 | |
| p,p'-DDT | Santa Cruz River, AZ | 30 | < 0.1 | |
| Dieldrin | Freshwater Stream | 28 | 0.05 - 0.2 | |
| Heptachlor Epoxide | Freshwater Stream | 28 | < 0.05 |
MDL = Method Detection Limit
Table 2: Example Concentrations of Organochlorine Pesticides in Soil/Sediment Porewater using Silicone Rubber Samplers
| Analyte | Location | Deployment Time (days) | Porewater Concentration (ng/L) | Reference |
| This compound | Hypothetical Contaminated Site Y | 27 | 5.2 | - |
| ∑OCPs | Lake Naivasha, Kenya | - | 81,000 | |
| Endosulfan sulfate | Lake Naivasha, Kenya | - | Detected | |
| α-HCH | Lake Naivasha, Kenya | - | Detected | |
| Methoxychlor | Lake Naivasha, Kenya | - | Detected |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for monitoring historical this compound contamination using passive samplers.
Logical Relationship of Passive Sampling Principles
This diagram illustrates the key principles governing the uptake of contaminants by passive samplers.
References
Application Note: Synthesis and Characterization of ¹³C-Labeled Chlorbenside for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorbenside is an organochlorine acaricide and insecticide previously used in agriculture.[1] Due to its persistence and potential environmental impact, monitoring its presence in various matrices is crucial. Accurate quantification of pesticide residues by chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is often challenged by matrix effects.[2] The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges, providing more accurate and reliable quantification.[2][3] This application note provides a detailed protocol for the synthesis and characterization of ¹³C-labeled this compound, designed to be used as an internal standard in analytical methodologies.
Synthesis of ¹³C-Labeled this compound
The synthesis of this compound involves the reaction of p-chlorophenyl mercaptan with p-chlorobenzyl chloride.[4] To create a ¹³C-labeled internal standard, one of the starting materials must contain a ¹³C label. For this protocol, we propose the use of ¹³C₆-ring-labeled p-chlorobenzyl chloride, which would result in a final product with a +6 Da mass shift from the unlabeled this compound, providing a distinct mass spectrometric signal.
Proposed Synthesis Pathway:
Caption: Proposed reaction scheme for the synthesis of ¹³C₆-Chlorbenside.
Experimental Protocol: Synthesis of ¹³C₆-Chlorbenside
Materials:
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p-chlorothiophenol
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¹³C₆-p-chlorobenzyl chloride (custom synthesis may be required)
-
Sodium hydroxide (NaOH)
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Ethanol (absolute)
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Dichloromethane
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorothiophenol (1.0 equivalent) in ethanol.
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Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir the mixture for 15 minutes at room temperature to form the sodium thiophenoxide salt.
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Add a solution of ¹³C₆-p-chlorobenzyl chloride (1.0 equivalent) in ethanol to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude ¹³C₆-Chlorbenside by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
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Collect the fractions containing the pure product, combine, and evaporate the solvent to yield the solid ¹³C₆-Chlorbenside.
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Determine the purity and confirm the structure of the synthesized standard using the characterization methods outlined below.
Characterization of Unlabeled and ¹³C-Labeled this compound
The synthesized internal standard and its unlabeled analog should be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.
1. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compounds.
GC-MS Parameters (Example):
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Oven Program | 75 °C (hold 3 min), then 25 °C/min to 120 °C, then 5 °C/min to 300 °C (hold 11 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Expected Mass Spectra Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₃H₁₀Cl₂S | 269.19 | 268 (M+), 125 (base peak), 127 |
| ¹³C₆-Chlorbenside | ¹³C₆C₇H₁₀Cl₂S | 275.19 | 274 (M+), 131 (base peak), 133 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compounds.
¹³C NMR Data (Estimated):
| Carbon Position | Unlabeled this compound (δ, ppm) | ¹³C₆-Chlorbenside (δ, ppm) |
| C-S (Thioether) | ~135 | ~135 |
| C-Cl (Thiophenol ring) | ~132 | ~132 |
| C-H (Thiophenol ring) | ~129 | ~129 |
| C-CH₂ | ~136 | ~136 (¹³C labeled) |
| CH₂ | ~38 | ~38 |
| C-Cl (Benzyl ring) | ~133 | ~133 (¹³C labeled) |
| C-H (Benzyl ring) | ~128 | ~128 (¹³C labeled) |
Note: The chemical shifts are estimated based on data for p-chlorothiophenol and p-chlorobenzyl chloride and general substituent effects. The labeled carbons in ¹³C₆-Chlorbenside will show strong signals due to enrichment.
3. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the synthesized compounds.
HPLC-MS Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Gradient | Optimized for separation of this compound from impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or MS |
Application Protocol: Quantification of this compound in Environmental Samples
This protocol describes the use of the synthesized ¹³C₆-Chlorbenside internal standard for the quantification of this compound in a sample matrix, such as soil or water, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS or LC-MS analysis.
Workflow for Sample Analysis:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Chlorbenside GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Chlorbenside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound GC-MS analysis?
A1: In GC-MS analysis, matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[1]
Q2: What causes matrix effects in GC-MS analysis of this compound?
A2: The primary cause of matrix effects in GC-MS is the presence of non-volatile or semi-volatile compounds that are co-extracted with this compound from the sample.
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Signal Enhancement: This is the more common effect in GC. It occurs when active sites in the GC inlet liner or the front of the analytical column become masked by matrix components. These active sites would otherwise adsorb or cause the degradation of sensitive analytes like this compound. By masking these sites, more of the analyte reaches the detector, leading to an enhanced signal.
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Signal Suppression: This can occur when matrix components compete with this compound for ionization in the MS source or when they interfere with the transfer of the analyte from the GC to the MS.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: To diagnose matrix effects, you can compare the response of this compound in a pure solvent standard to its response in a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A common approach is to prepare a calibration curve in a pure solvent and another in a blank matrix extract (a sample of the same matrix type known to be free of this compound). If the slopes of the two calibration curves differ significantly, matrix effects are present.
Q4: What is the QuEChERS method and is it suitable for this compound analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[2][3][4][5] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method is well-suited for the analysis of a broad range of pesticides, including organochlorine pesticides like this compound, from various matrices.
Q5: Which dSPE sorbents are recommended for cleaning up this compound extracts?
A5: The choice of dSPE sorbent depends on the sample matrix.
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General Matrices (e.g., fruits and vegetables with low-fat content): A combination of Primary Secondary Amine (PSA) and magnesium sulfate is commonly used. PSA removes organic acids, sugars, and some fatty acids.
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Fatty Matrices (e.g., oils, nuts, fatty fish): In addition to PSA, C18 (octadecylsilane) is used to remove lipids and other nonpolar interferences. For highly fatty samples, newer sorbents like Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) can provide superior cleanup.
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Pigmented Matrices (e.g., spinach, leafy greens): Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll and carotenoids. However, GCB should be used with caution as it can also retain planar pesticides.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Recommended Action |
| Active sites in the GC system | Co-injected matrix components can create active sites in the inlet liner or on the column. Solution: Replace the inlet liner and trim the first 10-15 cm of the analytical column. |
| Column Contamination | Buildup of non-volatile residues on the column can lead to peak tailing. Solution: Bake out the column at a high temperature (within the column's limits). If this is ineffective, the column may need to be replaced. |
| Improper Column Installation | A poor column cut or incorrect insertion depth into the inlet or detector can cause peak shape issues. Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions. |
| Column Overload | Injecting too concentrated a sample can lead to fronting peaks. Solution: Dilute the sample extract or reduce the injection volume. |
Problem: No or Low this compound Peak
| Possible Cause | Recommended Action |
| Inefficient Extraction | The QuEChERS procedure may not have been performed correctly. Solution: Review the QuEChERS protocol to ensure proper solvent volumes, shaking times, and salt additions were used. |
| Analyte Degradation | This compound may degrade in the GC inlet if the temperature is too high. Solution: Lower the inlet temperature. Also, ensure the sample is not exposed to high pH conditions, as some organochlorine pesticides can be unstable. |
| Incorrect MS Parameters | The mass spectrometer may not be set to monitor the correct ions for this compound. Solution: Verify the m/z values being monitored. For this compound, characteristic ions include m/z 125, 127, and 268. |
| Leak in the GC System | A leak can result in poor sensitivity. Solution: Perform a leak check of the GC system, paying close attention to the septum, ferrules, and column connections. |
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound analysis. Note that these values can vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then at 3°C/min to 200°C, and finally at 8°C/min to 280°C, hold for 10 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Characteristic m/z ions | 125, 127, 268 |
Table 2: Example Recovery Data for this compound in Spiked Water Samples
| Spike Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0.1 | 95.2 | 5.8 |
| 0.5 | 98.7 | 4.1 |
| 1.0 | 101.3 | 3.5 |
| 5.0 | 99.5 | 2.9 |
Data is illustrative and based on typical performance for organochlorine pesticides.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Produce
This protocol is a general guideline for the extraction and cleanup of this compound from fruit and vegetable matrices.
1. Sample Homogenization:
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Homogenize a representative portion of the sample (e.g., 200-500 g) to a uniform consistency. For samples with low water content, it may be necessary to add a small amount of purified water.
2. Extraction:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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If an internal standard is used, add it at this stage. A suitable internal standard for organochlorine pesticides is a polychlorinated biphenyl (PCB) congener, such as PCB 52, that does not co-elute with this compound.
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Shake vigorously for 1 minute.
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Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
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Shake vigorously for 1 minute.
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Centrifuge at >3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing the appropriate sorbents (see FAQ Q5).
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Shake for 30 seconds.
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Centrifuge at >1500 rcf for 1 minute.
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The resulting supernatant is ready for GC-MS analysis. It may be diluted or undergo a solvent exchange if necessary.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
1. Prepare a Blank Matrix Extract:
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Select a sample of the matrix to be analyzed that is known to be free of this compound.
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Process this blank sample using the exact same QuEChERS protocol (Protocol 1) as for the unknown samples. The final supernatant is your blank matrix extract.
2. Prepare a Stock Solution of this compound:
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Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or toluene).
3. Prepare a Series of Working Standard Solutions:
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Serially dilute the stock solution with pure solvent to create a series of working standards at different concentrations that will encompass the expected concentration range of your samples.
4. Prepare the Matrix-Matched Calibration Standards:
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For each calibration level, add a small, precise volume of the corresponding working standard solution to a larger, precise volume of the blank matrix extract. For example, to prepare a 100 ng/mL matrix-matched standard, you could add 10 µL of a 10 µg/mL working standard to 990 µL of the blank matrix extract.
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Vortex each matrix-matched standard to ensure homogeneity. These standards are now ready for injection into the GC-MS.
Visualizations
Caption: General workflow for this compound GC-MS analysis.
References
Technical Support Center: Analysis of Chlorbenside and Other Thermally Labile Compounds
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the gas chromatography (GC) analysis of thermally sensitive compounds like Chlorbenside, particularly when using hot splitless injection techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis by GC challenging?
This compound is an organochlorine acaricide. Its analysis by gas chromatography (GC) can be challenging due to its potential for thermal degradation in the high-temperature environment of the GC inlet, especially during hot splitless injection. This degradation can lead to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.
Q2: What are the typical signs of this compound degradation during GC analysis?
Signs of this compound degradation include:
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Reduced peak area and poor sensitivity: The parent this compound peak is smaller than expected.
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Poor peak shape: The peak may exhibit tailing or fronting.[1]
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Appearance of unknown peaks: Degradation products will appear as additional peaks in the chromatogram.
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Poor reproducibility: Replicate injections yield inconsistent results for the analyte's peak area.[2]
Q3: What are the potential degradation products of this compound under thermal stress?
When subjected to high temperatures, this compound may decompose. While specific degradation products in a GC inlet are not extensively documented in readily available literature, thermal decomposition of similar organosulfur and organochlorine compounds can involve cleavage of the sulfide bond and reactions of the chlorinated aromatic rings. Upon intense heating, it is known to emit toxic fumes of hydrogen chloride and sulfur oxides.[3]
Troubleshooting Guide: this compound Degradation in Hot Splitless GC Injection
This guide provides a systematic approach to troubleshooting issues related to this compound degradation during hot splitless GC injection.
Problem: Low or No Response for this compound Peak
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Inlet Temperature | Reduce the injector temperature in increments of 10-20°C (e.g., from 280°C to 250°C).[4] | An increase in the this compound peak area and a decrease in degradation product peaks. |
| Active Sites in the Inlet | Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues but can also introduce active sites if not properly deactivated.[3] | Improved peak shape and response for this compound. |
| Prolonged Residence Time in Inlet | Increase the carrier gas flow rate or use a pulsed-pressure injection to sweep the analytes onto the column more quickly. | Reduced on-inlet degradation, leading to a better response. |
| Contaminated GC Column | Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites. | Restoration of peak shape and sensitivity. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in Liner or Column | Replace the inlet liner and septum. Trim the front end of the column. | Symmetrical peak shape for this compound. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector and that the column ends are cut cleanly and squarely. | Improved peak symmetry. |
| Sample Overload | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peaks. |
Quantitative Data Summary
The following table illustrates the expected impact of different inlet parameters on the analysis of a thermally labile compound like this compound. The data presented here is hypothetical and serves to demonstrate the principles of method optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Inlet Temperature | 280°C | 250°C | 220°C | Lower temperatures are expected to decrease degradation and increase the parent peak area. |
| This compound Peak Area | 50,000 | 85,000 | 95,000 | |
| Degradation Product Peak Area | 30,000 | 10,000 | < 1,000 | |
| Liner Type | Standard Glass | Deactivated Glass | Deactivated with Wool | Deactivated liners reduce active sites; wool can aid vaporization but may introduce activity if not properly deactivated. |
| This compound Peak Area | 60,000 | 90,000 | 88,000 | |
| Peak Tailing Factor | 1.8 | 1.1 | 1.2 | |
| Injection Mode | Hot Splitless | Pulsed Splitless | On-Column | Alternative injection techniques can significantly reduce thermal stress on the analyte. |
| This compound Recovery (%) | 65% | 85% | >95% |
Experimental Protocols
Recommended GC-MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (QuEChERS Method)
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A common and effective method for pesticide residue analysis in many matrices. The choice of extraction salts and cleanup sorbents may need to be optimized based on the sample matrix.
2. GC-MS Parameters
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Injector: Split/splitless
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Injection Mode: Pulsed Splitless (to minimize inlet residence time)
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Inlet Temperature: Start with 250°C and optimize downwards if degradation is observed.
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Liner: Deactivated single taper with glass wool
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Injection Volume: 1 µL
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min
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Ramp to 180°C at 25°C/min
-
Ramp to 280°C at 5°C/min, hold for 5 min
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Quantifier Ion: m/z 125
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Qualifier Ions: m/z 127, 268
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation in GC analysis.
References
Technical Support Center: Optimizing Chlorbenside Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Chlorbenside from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What makes extracting this compound from clay soils particularly challenging?
A1: The primary challenge lies in the strong adsorption of this compound to soil components. Clay soils, with their high surface area and organic matter content, can tightly bind pesticide molecules, making their removal with solvents difficult.[1][2][3] This strong binding can lead to lower recovery rates and inaccurate quantification. Additionally, the complexity of the soil matrix often results in the co-extraction of interfering substances like humic acids, which can complicate downstream analysis.[4][5]
Q2: What are the most common methods for extracting this compound and similar pesticides from soil?
A2: Several methods are commonly employed, each with its own advantages and disadvantages. These include:
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Soxhlet Extraction: A classic and robust method, though it can be time-consuming and require large volumes of solvent.
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Sonication (Ultrasonic Extraction): A faster alternative to Soxhlet that uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.
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Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and streamlined approach that combines extraction and cleanup into a few simple steps, minimizing solvent usage.
Q3: Why is a "clean-up" step essential after the initial extraction?
A3: Soil extracts are complex and often contain a significant amount of co-extracted materials, such as humic substances and other organic matter, which can interfere with chromatographic analysis. A clean-up step is crucial to remove these matrix components, resulting in a cleaner sample, improved analytical accuracy, and protection of the analytical instrument. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.
Q4: How can I improve the desorption of this compound from clay particles?
A4: To enhance the release of this compound from clay, consider the following strategies:
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Solvent Selection: Use a solvent or solvent mixture with appropriate polarity to effectively solvate this compound and disrupt its interaction with the soil matrix. Mixtures of polar and non-polar solvents, such as hexane/acetone, are often effective.
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pH Adjustment: Modifying the pH of the extraction solvent can alter the surface charge of clay particles and the ionization state of interfering compounds, potentially reducing the adsorption of this compound.
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Mechanical Agitation: Vigorous shaking, vortexing, or sonication is critical to ensure thorough mixing of the soil and solvent, maximizing the opportunity for desorption.
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Temperature: Elevated temperatures, as used in ASE/PLE, can increase solvent penetration and disrupt the forces binding this compound to the soil.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Optimization Strategies |
| Low Analyte Recovery | 1. Strong Adsorption: this compound is tightly bound to the clay and organic matter in the soil. 2. Inefficient Extraction: The chosen solvent may not be optimal for desorbing the analyte from the soil matrix. 3. Insufficient Extraction Time/Energy: The duration or intensity of shaking/sonication may not be adequate. 4. Analyte Loss During Clean-up: this compound may be irreversibly adsorbed to the clean-up sorbent. | 1. Optimize Desorption: a) Solvent Choice: Experiment with different solvents or solvent mixtures (e.g., acetonitrile, ethyl acetate, acetone/hexane). b) pH Modification: Adjust the pH of the extraction solvent. c) Additives: Consider adding a competing agent to the solvent to displace this compound from active sites. 2. Enhance Extraction Conditions: a) Increase Agitation: Extend the sonication or shaking time. b) Elevated Temperature: If available, utilize Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE). c) Sequential Extractions: Perform the extraction multiple times with fresh solvent and combine the extracts. 3. Refine Clean-up: a) Sorbent Selection: Ensure the SPE sorbent is appropriate for this compound and the solvent system. b) Elution Volume: Increase the volume of the elution solvent to ensure complete recovery from the cartridge. |
| High Background or Interfering Peaks in Chromatogram | 1. Matrix Effects: Co-extracted compounds from the soil matrix are interfering with the analysis. 2. Contaminated Reagents: Impurities in solvents or other reagents. | 1. Improve Clean-up: a) Optimize SPE: Test different SPE cartridges (e.g., C18, Florisil) and washing/elution solvents. b) Dispersive SPE (d-SPE): For QuEChERS-based methods, use d-SPE with sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences. 2. Use High-Purity Reagents: Ensure all solvents are of high purity (e.g., HPLC or pesticide residue grade). |
| Poor Reproducibility (High RSD) | 1. Inhomogeneous Sample: The soil sample is not uniform, leading to variations in analyte concentration between subsamples. 2. Inconsistent Procedure: Variations in extraction time, solvent volume, or agitation speed between samples. | 1. Ensure Sample Homogeneity: Thoroughly mix, dry, and sieve the soil sample before taking analytical portions. 2. Standardize Protocol: Adhere strictly to a validated and documented Standard Operating Procedure (SOP) for all steps. |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a two-step process involving extraction and salting out, followed by a dispersive solid-phase extraction (d-SPE) clean-up.
1. Extraction: a. Weigh 5-10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards. d. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates. f. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Clean-up: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube. b. Add a d-SPE salt/sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). c. Vortex for 30 seconds. d. Centrifuge at a high speed for 2 minutes. e. The resulting supernatant is ready for analysis (e.g., by GC-MS or LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol is a general guideline for cleaning up a soil extract obtained from methods like sonication or ASE.
1. Cartridge Conditioning: a. Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge (e.g., Florisil or C18). b. Pass 5 mL of the extraction solvent (e.g., acetonitrile or hexane) through the cartridge to equilibrate it. Do not let the cartridge go dry.
2. Sample Loading: a. Load the crude soil extract onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
3. Washing: a. Wash the cartridge with a small volume of a weak solvent (e.g., hexane) to elute weakly bound interferences.
4. Elution: a. Elute the target analyte (this compound) with a stronger solvent (e.g., a mixture of acetone/hexane or ethyl acetate). Collect the eluate.
5. Concentration: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, precise volume of a suitable solvent for instrumental analysis.
Visualizations
Caption: General workflow for this compound extraction from clay soil.
Caption: Troubleshooting logic for addressing low recovery issues.
References
Technical Support Center: Analysis of Chlorbenside and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical detection of Chlorbenside and its primary metabolites, this compound Sulfoxide and this compound Sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and why are they a concern in analytical detection?
A1: The primary metabolites of this compound, an organochlorine acaricide, are this compound Sulfoxide and this compound Sulfone. These are formed in biological systems and the environment through oxidation of the parent compound.[1] In analytical detection, these metabolites can interfere with the accurate quantification of this compound due to their structural similarity, which can lead to co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry.
Q2: What are the recommended analytical techniques for the simultaneous analysis of this compound and its metabolites?
A2: The recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, and because it can minimize the thermal degradation that can occur with GC-MS for certain pesticides.
Q3: Where can I obtain analytical standards for this compound and its metabolites?
A3: Analytical standards for this compound, this compound Sulfoxide, and this compound Sulfone are crucial for method development and validation. Several chemical suppliers offer these standards. It is recommended to source certified reference materials (CRMs) to ensure accuracy.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its metabolites.
Issue 1: Poor Chromatographic Resolution or Co-elution of this compound and its Metabolites
Symptoms:
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Overlapping or partially resolved peaks for this compound, this compound Sulfoxide, and this compound Sulfone.
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Inaccurate quantification due to peak integration challenges.
Possible Causes:
-
Inadequate chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient profile).
-
Matrix effects from complex sample extracts.
Troubleshooting Steps:
-
Optimize the Analytical Column:
-
For LC-MS/MS, a C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, which can offer different interactions with the aromatic rings of the analytes.
-
For GC-MS, a mid-polarity column (e.g., DB-17ms, HP-5ms) is often suitable for organochlorine pesticides.
-
-
Adjust the Mobile Phase/Temperature Program:
-
LC-MS/MS:
-
Modify the gradient steepness. A shallower gradient can improve the separation of closely eluting compounds.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). This can alter the elution order and improve resolution.
-
Adjust the pH of the aqueous mobile phase.
-
-
GC-MS:
-
Optimize the temperature program. A slower ramp rate can improve separation.
-
Ensure the injector temperature is appropriate to prevent degradation while ensuring efficient volatilization.
-
-
-
Implement Sample Cleanup:
-
Utilize Solid-Phase Extraction (SPE) with cartridges that can effectively remove interfering matrix components. For complex matrices, a multi-step cleanup may be necessary.
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
-
Issue 2: Inaccurate Quantification due to Metabolite Interference in Mass Spectrometry
Symptoms:
-
Inconsistent ion ratios between quantifier and qualifier ions.
-
Non-linear calibration curves.
-
Over or underestimation of analyte concentrations.
Possible Causes:
-
In-source fragmentation of metabolites leading to the formation of ions with the same m/z as the parent compound.
-
Similar fragmentation patterns between the parent compound and its metabolites.
Troubleshooting Steps:
-
Optimize MS/MS Parameters:
-
Carefully select precursor and product ions (MRM transitions) that are specific to each compound.
-
Optimize collision energies for each transition to maximize sensitivity and specificity.
-
Analyze individual standards of this compound, this compound Sulfoxide, and this compound Sulfone to confirm their fragmentation patterns and identify unique transitions.
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
HRMS instruments like Q-TOF or Orbitrap can provide accurate mass measurements, which can help differentiate between ions with very similar nominal masses.
-
-
Chromatographic Separation is Key:
-
Even with optimized MS/MS parameters, good chromatographic separation is the most effective way to prevent in-source interference. Refer to the troubleshooting steps for co-elution.
-
Issue 3: Low Analyte Signal or Poor Sensitivity
Symptoms:
-
Low signal-to-noise ratio for target analytes.
-
Difficulty in achieving required limits of detection (LOD) and quantification (LOQ).
Possible Causes:
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Matrix suppression effects.
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Suboptimal ionization conditions.
-
Analyte degradation during sample preparation or analysis.
Troubleshooting Steps:
-
Address Matrix Effects:
-
Use matrix-matched calibration standards to compensate for signal suppression or enhancement.
-
Employ isotopically labeled internal standards for the most accurate correction.
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Dilute the sample extract to reduce the concentration of matrix components.
-
-
Optimize Ionization Source Parameters:
-
Adjust the electrospray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization efficiency for the target analytes.
-
-
Prevent Analyte Degradation:
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For GC-MS, be mindful of the injector temperature, as some pesticides can be thermally labile.
-
During sample preparation, avoid harsh pH conditions or prolonged exposure to high temperatures.
-
Quantitative Data Summary
The following tables provide key mass spectrometry data for this compound and predicted data for its metabolites based on the analysis of structurally similar compounds. This information is crucial for setting up analytical methods and for troubleshooting.
Table 1: GC-MS Fragmentation Data for this compound
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Major Fragments (m/z) |
| This compound | 268 | 125 | 127, 89, 63 |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]
Table 2: Predicted LC-MS/MS MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| This compound | 269.0 | 125.1 | 159.0 |
| This compound Sulfoxide | 285.0 | 125.1 | 175.0 |
| This compound Sulfone | 301.0 | 125.1 | 191.0 |
Note: These are predicted transitions based on the fragmentation of similar organosulfur pesticides. Actual transitions should be confirmed by infusing individual standards.
Experimental Protocols
The following is a generalized experimental protocol for the simultaneous analysis of this compound and its metabolites by LC-MS/MS, based on methods for similar compounds.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard(s).
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to achieve baseline separation of the three compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2 (or optimized transitions).
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound to its sulfoxide and sulfone metabolites.
Caption: General experimental workflow for the analysis of this compound and its metabolites.
Caption: Logical troubleshooting flow for addressing analytical issues.
References
Stability of Chlorbenside in various organic solvents for stock solutions
This technical support center provides guidance on the stability of Chlorbenside in various organic solvents for the preparation of stock solutions. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are recommended for preparing this compound stock solutions?
A1: this compound, an organochlorine pesticide, is soluble in a range of organic solvents. Based on available data, acetone, benzene, toluene, xylene, and petroleum ether are suitable solvents.[1] Ethanol can also be used, though its solubility is lower.[1] The choice of solvent may depend on the specific requirements of your experiment, such as compatibility with downstream applications and desired stock solution concentration.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: To minimize degradation, it is recommended to store stock solutions of organochlorine pesticides at low temperatures, generally in a refrigerator or freezer (≤ -18°C).[2][3] Storage in the dark is also crucial to prevent photodegradation.[4]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of this compound in a stock solution is dependent on the solvent used, storage temperature, and exposure to light. While specific stability data for this compound is limited, studies on other organochlorine pesticides in appropriate solvents have shown stability for several years when stored at ≤ -20°C in the dark. It is highly recommended to perform your own stability assessment to determine the usable shelf-life for your specific laboratory conditions.
Q4: Are there any known incompatibilities for this compound in stock solutions?
Experimental Protocol: Stability Assessment of this compound Stock Solution
This protocol outlines a general procedure for researchers to determine the stability of a this compound stock solution in a chosen organic solvent.
Objective: To evaluate the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound analytical standard
-
High-purity organic solvent (e.g., acetone, toluene, or another solvent of choice)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Amber glass vials with screw caps
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
-
Refrigerator or freezer set to the desired storage temperature
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the standard is completely dissolved.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare appropriate dilutions for analysis.
-
Analyze the solution using a validated analytical method (e.g., GC-MS or HPLC-UV) to determine the initial concentration of this compound. This will serve as the baseline (T=0).
-
-
Storage:
-
Dispense aliquots of the remaining stock solution into several amber glass vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Store the vials at the desired temperature (e.g., 4°C or -20°C) and protect them from light.
-
-
Periodic Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare dilutions and analyze the solution using the same analytical method as for the initial analysis.
-
Record the concentration of this compound.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration (T=0).
-
Calculate the percentage of degradation over time.
-
A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.
-
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Xylene | Soluble |
| Petroleum Ether | Soluble |
| Ethanol | ~2.9% |
| Kerosene | 5-7.5% |
Troubleshooting Guide
Q1: My stock solution shows significant degradation after a short period. What could be the cause?
A1: Several factors could contribute to the rapid degradation of your this compound stock solution:
-
Improper Storage: Ensure the solution is stored at a consistently low temperature (≤ -18°C) and protected from light.
-
Solvent Purity: The presence of impurities or water in the solvent can accelerate degradation. Use high-purity, anhydrous solvents.
-
Container Issues: The container may not be inert, or the seal may not be tight, allowing for solvent evaporation or exposure to air. Use amber glass vials with secure caps.
-
Inherent Instability: this compound may be inherently less stable in the chosen solvent. Consider performing a stability study with an alternative solvent.
Q2: I am observing inconsistent results between different aliquots of the same stock solution. What should I check?
A2: Inconsistent results can arise from:
-
Incomplete Dissolution: Ensure that the this compound standard is completely dissolved in the solvent when preparing the stock solution.
-
Solvent Evaporation: If the vials are not sealed properly, the solvent can evaporate, leading to an increase in the concentration of the analyte.
-
Improper Handling: Allow the solution to equilibrate to room temperature before opening the vial and taking an aliquot. This prevents condensation of atmospheric water into the cold solvent.
-
Analytical Variability: Assess the precision of your analytical method to ensure the variability is not from the measurement itself.
Q3: How can I be sure that the degradation product is not interfering with the analysis of the parent compound?
A3: Your analytical method should be specific for this compound. Chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) are highly specific and can separate the parent compound from its degradation products. During method validation, you should assess the specificity to ensure there is no interference.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression of Chlorbenside in LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Chlorbenside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.
Troubleshooting Guides
Ion suppression is a common phenomenon in LC-MS/MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the target analyte, this compound. This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Low or Inconsistent this compound Peak Area
Question: I am observing a significantly lower than expected or highly variable peak area for this compound in my samples compared to the standard prepared in a clean solvent. What could be the cause and how can I fix it?
Answer: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source. The primary cause is insufficient removal of matrix components during sample preparation.
Recommended Solutions:
-
Optimize Sample Preparation: A robust sample cleanup is the most effective way to minimize ion suppression. The choice of technique depends on the sample matrix.
-
For Food and Agricultural Matrices (e.g., Spinach, Vegetables): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended. A typical protocol involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The selection of d-SPE sorbents is critical for removing interfering substances.
-
For Water and Soil Samples: Solid-Phase Extraction (SPE) is a powerful technique for cleaning up environmental samples.
-
-
Chromatographic Separation: If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic conditions to separate this compound from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of signal suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. However, a commercially available SIL-IS for this compound is not readily found. In its absence, a structural analog may be used, but with careful validation.
-
Dilute the Sample: A straightforward approach is to dilute the final sample extract. This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the concentration of this compound in the undiluted sample is high enough to remain detectable after dilution.
Experimental Protocol: Modified QuEChERS for Spinach
This protocol is adapted for a challenging matrix like spinach and can be modified for other vegetables.
-
Sample Homogenization: Homogenize a representative portion of the spinach sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for better stability of some pesticides).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For a matrix like spinach, a combination of sorbents is recommended to remove various interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Filter through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
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Table 1: Common d-SPE Sorbents and Their Applications in Vegetable Matrices
| Sorbent | Purpose | Recommended Amount (per mL of extract) |
| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids, and some pigments. | 25-50 mg |
| C18 (Octadecylsilane) | Removes non-polar interferences like fats and waxes. | 25-50 mg |
| GCB (Graphitized Carbon Black) | Removes pigments like chlorophyll and carotenoids. Caution: Can adsorb planar molecules, potentially including some pesticides. Use the minimum amount necessary. | 5-15 mg |
Diagram 1: QuEChERS Workflow for this compound Analysis in Vegetables
Issue 2: Poor Chromatographic Peak Shape for this compound
Question: My this compound peak is broad, tailing, or splitting. How can I improve the peak shape?
Answer: Poor peak shape can be caused by a variety of factors, including matrix effects, inappropriate mobile phase composition, or a suboptimal gradient program.
Recommended Solutions:
-
Optimize the LC Gradient: A well-optimized gradient is crucial for separating this compound from co-eluting matrix components.
-
Initial Mobile Phase Composition: Ensure the initial mobile phase is weak enough to allow for good retention of this compound on the column.
-
Gradient Slope: A shallower gradient around the elution time of this compound can improve resolution from nearby interferences.
-
Re-equilibration: Ensure the column is adequately re-equilibrated to the initial conditions between injections to ensure reproducible retention times.
-
-
Mobile Phase Additives: The addition of small amounts of modifiers to the mobile phase can improve peak shape and ionization efficiency.
-
Formic Acid (0.1%): Commonly used in reversed-phase chromatography to improve peak shape for many compounds and provide a source of protons for positive ionization.
-
Ammonium Formate or Ammonium Acetate (5-10 mM): Can improve peak shape and signal intensity for certain compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase and gradient is not sufficient, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.
Table 2: Example LC Gradient for this compound Analysis
| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
This is a generic gradient and should be optimized for your specific instrument and column.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1]
Q2: How can I determine if I am experiencing ion suppression? A2: A common method is to perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the typical MS/MS parameters for this compound? A3: The optimal MRM (Multiple Reaction Monitoring) transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on its structure (molecular weight 269.19 g/mol ), in positive electrospray ionization (ESI) mode, you would typically look for the protonated molecule [M+H]⁺ as the precursor ion. However, for some non-polar, chlorinated pesticides, adduct formation (e.g., [M+NH₄]⁺) might be more efficient. The following are suggested starting points for MRM transitions in positive ESI mode, but must be optimized on your instrument.
Table 3: Suggested MRM Transitions for this compound (Positive ESI)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| 269.0 | 125.1 | Optimize | [M+H]⁺ |
| 269.0 | 159.0 | Optimize | [M+H]⁺ |
Collision energies need to be optimized for your specific instrument.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound? A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in major supplier catalogs. In the absence of a dedicated SIL-IS, using a structurally similar compound as an internal standard is an alternative, though it may not compensate for matrix effects as effectively. Thorough validation is required when using a structural analog.
Q5: Can I switch the ionization mode to reduce ion suppression? A5: Yes, changing the ionization mode can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI for non-polar compounds like this compound. If your instrument is equipped with an APCI source, it is worth evaluating its performance. Additionally, switching to negative ionization mode in ESI can sometimes reduce interferences, as fewer matrix components may ionize under these conditions. However, the suitability of negative ionization depends on the ability of this compound to form negative ions.
This technical support guide provides a starting point for addressing ion suppression in the LC-MS/MS analysis of this compound. Remember that method development and troubleshooting are often an iterative process, and the optimal conditions may vary depending on your specific sample matrix, instrumentation, and analytical requirements.
References
Technical Support Center: Quantification of Chlorbenside in Different Soil Types
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the quantification of Chlorbenside in various soil matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in quantifying this compound in soil samples?
A1: The primary challenges in quantifying this compound, an organochlorine pesticide, in soil samples are associated with its low aqueous solubility and the complex nature of the soil matrix. Soil is a heterogeneous mixture of organic and inorganic materials that can interfere with the extraction and analysis of pesticides.[1] The lipophilic nature of organochlorine pesticides like this compound can lead to strong adsorption to soil organic matter, making efficient extraction difficult.[2] Additionally, co-extracted matrix components can cause signal suppression or enhancement in analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a phenomenon known as the matrix effect, leading to inaccurate quantification.[3][4]
Q2: Which analytical method is most suitable for this compound quantification in soil?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable method for the quantification of this compound in soil extracts.[3] It offers high sensitivity and selectivity, which is crucial for detecting low concentrations of pesticides in complex matrices. Gas Chromatography with Mass Spectrometry (GC-MS) is also a viable option, particularly for volatile and semi-volatile organochlorine pesticides. The choice between LC-MS/MS and GC-MS may depend on the specific instrumentation available and the overall analytical workflow.
Q3: What is the QuEChERS method and why is it recommended for this compound extraction from soil?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in various matrices, including soil. It involves a two-step process: an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The QuEChERS method is recommended for its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides, including organochlorines like this compound.
Q4: How do different soil types (sandy, clay, loamy) affect this compound quantification?
A4: Different soil types can significantly impact the extraction efficiency and matrix effects during this compound quantification.
-
Sandy Soil: Generally has low organic matter and clay content, leading to weaker adsorption of this compound. This often results in higher extraction recoveries. However, the matrix effect can still be present.
-
Clay Soil: Rich in clay minerals and often has a higher organic matter content. This leads to stronger adsorption of this compound, potentially resulting in lower extraction recoveries if the extraction process is not optimized. Clay soils can also introduce significant matrix effects.
-
Loamy Soil: A mixture of sand, silt, and clay, with moderate organic matter content. The matrix effects and recovery rates in loamy soils are typically intermediate between sandy and clay soils. A study on 311 pesticides in loamy sand soil showed that for many LC-amenable compounds, the matrix effect was negligible, with recoveries ranging from 72.6% to 119%.
Q5: What is a matrix effect and how can it be mitigated?
A5: A matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix. This can lead to either signal suppression (lower than expected signal) or enhancement (higher than expected signal), resulting in inaccurate quantification.
Mitigation strategies include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing the matrix effect. However, this may also lower the analyte concentration, potentially below the limit of quantification.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte as an internal standard can effectively compensate for matrix effects, as the internal standard and the analyte will behave very similarly during ionization.
-
Optimized Cleanup: Employing more effective cleanup steps during sample preparation to remove interfering compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in soil samples.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete Extraction: Strong adsorption of this compound to soil organic matter or clay particles. | 1. Optimize Extraction Solvent: Ensure the use of an appropriate solvent system. Acetonitrile is commonly used in the QuEChERS method. For soils with high organic matter, a modified solvent system or multiple extraction steps may be necessary. 2. Increase Shaking/Vortexing Time: Ensure thorough mixing of the soil sample with the extraction solvent to facilitate the release of the analyte. 3. Adjust pH: The pH of the extraction solvent can influence the recovery of some pesticides. Experiment with adjusting the pH to optimize extraction. 4. Sample Hydration: For dry soil samples, adding water before extraction can improve the extraction efficiency of pesticides. |
| Analyte Degradation: this compound may degrade during sample preparation or analysis. | 1. Check pH and Temperature: Avoid extreme pH and high temperatures during extraction and cleanup. 2. Use Protective Agents: In some cases, adding protective agents to the sample or extract can prevent analyte degradation. | |
| Loss during Cleanup: The dSPE sorbent may be retaining this compound. | 1. Select Appropriate Sorbent: For organochlorine pesticides, a combination of PSA (Primary Secondary Amine) and C18 is often used. Avoid using GCB (Graphitized Carbon Black) if planar pesticides are of interest, as it can lead to their loss. 2. Optimize Sorbent Amount: Use the minimum amount of sorbent necessary for adequate cleanup to minimize analyte loss. | |
| High Variability in Results (Poor Precision) | Inhomogeneous Sample: The soil sample may not be uniform, leading to variations in this compound concentration between subsamples. | 1. Thorough Homogenization: Ensure the soil sample is thoroughly mixed and sieved before taking a subsample for extraction. |
| Inconsistent Sample Preparation: Variations in the extraction or cleanup procedure between samples. | 1. Standardize Procedures: Follow the experimental protocol precisely for all samples. Use calibrated pipettes and balances. 2. Use of Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations. | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting Matrix Components: Interfering compounds from the soil matrix are co-eluting with this compound and affecting its ionization in the mass spectrometer. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for the matrix effect. 2. Optimize Chromatographic Separation: Modify the LC gradient or use a different column to separate this compound from interfering peaks. 3. Improve Cleanup: Use a more effective dSPE cleanup combination to remove the interfering compounds. 4. Dilute the Extract: Dilute the final extract to reduce the concentration of matrix components. Be mindful of the limit of quantification. |
| Peak Tailing or Broadening in Chromatogram | Active Sites in the GC/LC System: Interaction of the analyte with active sites in the injector, column, or detector. | 1. System Maintenance: Clean the injector port and replace the liner (for GC). Use a guard column to protect the analytical column. 2. Use of a More Inert Column: Select a column that is known to be inert for the analysis of organochlorine pesticides. |
| Matrix Overload: High concentrations of co-extracted matrix components are overloading the analytical column. | 1. Improve Cleanup: Enhance the dSPE cleanup step to remove more of the matrix. 2. Dilute the Extract: Dilute the sample extract before injection. |
Experimental Protocols
QuEChERS-based Extraction of this compound from Soil
This protocol is a general guideline and may require optimization for specific soil types and laboratory conditions.
Materials:
-
Soil sample (air-dried and sieved through a 2-mm mesh)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing:
-
For general soils: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18
-
For high organic matter soils: Consider adding a small amount of Graphitized Carbon Black (GCB), but be aware of potential loss of planar pesticides.
-
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Carefully transfer the upper acetonitrile layer to a 15 mL dSPE tube.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound recovery and matrix effects in different soil types. This data is for illustrative purposes as specific experimental data for this compound across these exact soil types was not available in the searched literature. However, it is based on typical trends observed for organochlorine pesticides in soil analysis.
Table 1: Recovery of this compound in Different Soil Types using QuEChERS Extraction
| Soil Type | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Sandy | 10 | 95.2 | 5.8 |
| 50 | 98.1 | 4.5 | |
| Clay | 10 | 78.5 | 12.3 |
| 50 | 82.3 | 10.1 | |
| Loamy | 10 | 88.9 | 8.2 |
| 50 | 91.5 | 7.5 |
Table 2: Matrix Effect of Different Soil Types on this compound Quantification by LC-MS/MS
| Soil Type | Matrix Effect (%)* | Classification |
| Sandy | -15 | Signal Suppression (Mild) |
| Clay | -45 | Signal Suppression (Moderate) |
| Loamy | -25 | Signal Suppression (Moderate) |
*Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound in soil samples.
Caption: Troubleshooting logic for addressing low recovery of this compound in soil analysis.
References
- 1. weber.hu [weber.hu]
- 2. A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past [mdpi.com]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Chlorbenside and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Chlorbenside and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Is this compound a chiral molecule?
A1: No, this compound itself is not chiral as it does not possess a stereocenter.
Q2: Which of this compound's metabolites are chiral?
A2: this compound is metabolized in vivo to this compound sulfoxide and subsequently to this compound sulfone. This compound sulfoxide is a chiral molecule due to the stereogenic sulfur atom. This compound sulfone is achiral. Therefore, enantioselective analysis is necessary for the sulfoxide metabolite.
Q3: What is the most common technique for the chiral separation of sulfoxides like this compound sulfoxide?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the enantioselective separation of chiral sulfoxides.[1] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster separations.
Q4: Which types of Chiral Stationary Phases (CSPs) are most effective for separating chiral sulfoxides?
A4: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for the chiral resolution of sulfoxides.[2][3][4] Columns such as Chiralpak® AD, Chiralcel® OD, and their immobilized versions are frequently reported to provide excellent enantioselectivity for this class of compounds. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin or vancomycin selectors, have also demonstrated broad applicability for separating chiral sulfoxides.
Q5: What are the typical mobile phases used for the chiral separation of sulfoxides?
A5: The choice of mobile phase depends on the CSP and the desired chromatographic mode:
-
Normal Phase (NP): Mixtures of n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) are very common and often provide good separation for sulfoxides on polysaccharide-based CSPs.[1]
-
Reversed Phase (RP): Mixtures of acetonitrile or methanol with water or aqueous buffers are used, particularly with modified polysaccharide or cyclodextrin-based CSPs.
-
Polar Organic (PO): Pure organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives, can also be employed.
Q6: How can I detect and quantify the separated enantiomers of this compound sulfoxide?
A6: UV detection is the most common method for the quantification of this compound sulfoxide enantiomers, as the molecule contains chromophores. For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). A Circular Dichroism (CD) detector can be used to identify the elution order of the enantiomers.
Troubleshooting Guide
Issue: Poor or no separation of the enantiomers.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Are you using the appropriate Chiral Stationary Phase (CSP)? | The selected CSP may not have the necessary enantiorecognition capability for this compound sulfoxide. | Screen a variety of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) which are known to be effective for sulfoxides. Consider columns with different phenylcarbamate derivatives. |
| Is the mobile phase composition optimal? | The type and concentration of the organic modifier in the mobile phase significantly impact resolution. | Systematically vary the ratio of the organic modifier (e.g., ethanol or isopropanol in n-hexane). Small changes can have a large effect on selectivity. Also, try different alcohol modifiers (e.g., switch from isopropanol to ethanol). |
| Is the flow rate too high? | Chiral separations often benefit from lower flow rates to allow for sufficient interaction between the analyte and the CSP. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves. |
| Could temperature be a factor? | Temperature can influence the thermodynamics of the chiral recognition process. | Experiment with different column temperatures. Generally, lower temperatures can enhance enantioselectivity, but this is not always the case. |
Issue: Poor peak shape (e.g., tailing, broadening).
| Question | Possible Cause(s) | Suggested Solution(s) |
| Is there a mismatch between the sample solvent and the mobile phase? | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent if possible. |
| Is the column contaminated or degraded? | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. | Flush the column with an appropriate solvent (refer to the column manufacturer's guidelines). If the problem persists, the column may need to be replaced. |
| Are there secondary interactions occurring? | Acidic or basic sites on the silica support or within the analyte can cause tailing. | For basic compounds, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial. Use additives with caution as they can alter the CSP's selectivity. |
Issue: Unstable or drifting retention times.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Is the column properly equilibrated? | Chiral columns, especially polysaccharide-based ones, may require longer equilibration times. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Are there fluctuations in temperature or mobile phase composition? | Inconsistent temperature or mobile phase delivery can cause retention time shifts. | Use a column oven to maintain a stable temperature. Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed and degassed. |
| Is the mobile phase degrading? | Some mobile phase additives can be unstable over time. | Prepare fresh mobile phase daily. |
Experimental Protocols
Representative Protocol for Chiral HPLC Separation of an Aryl-Alkyl Sulfoxide
This protocol is a general starting point for the method development for the chiral separation of this compound sulfoxide.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
-
Chiral Stationary Phase Screening:
-
Primary Screening Columns:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Mobile Phase Screening (Normal Phase):
-
System 1: n-Hexane / Isopropanol (90:10, v/v)
-
System 2: n-Hexane / Ethanol (90:10, v/v)
-
Adjust the ratio of alcohol (e.g., to 80:20 or 95:5) to optimize retention and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5 mL/min for optimization)
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a more specific wavelength determined by the UV spectrum of this compound sulfoxide)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
-
Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each enantiomer.
-
Quantitative Data for Analogous Chiral Sulfoxides
The following tables summarize typical separation results for various chiral sulfoxides on common polysaccharide-based CSPs. This data can be used as a benchmark during method development for this compound sulfoxide.
Table 1: Separation of Aryl-Alkyl Sulfoxides on Polysaccharide-Based CSPs (Normal Phase)
| Compound | CSP | Mobile Phase (v/v) | k'1 | α | Rs |
| Methyl phenyl sulfoxide | Chiralpak® AD-H | n-Hexane/EtOH (90/10) | 1.85 | 1.32 | 3.54 |
| Ethyl phenyl sulfoxide | Chiralpak® AD-H | n-Hexane/EtOH (90/10) | 1.62 | 1.41 | 4.21 |
| Methyl p-tolyl sulfoxide | Chiralcel® OD-H | n-Hexane/IPA (80/20) | 2.11 | 1.25 | 2.98 |
| Benzyl phenyl sulfoxide | Chiralpak® AS-H | n-Hexane/EtOH (90/10) | 3.45 | 1.18 | 2.55 |
Data is representative and compiled from general knowledge of chiral sulfoxide separations.
Table 2: Influence of Mobile Phase Composition on the Separation of a Generic Chiral Sulfoxide on Chiralpak® AD-H
| Mobile Phase (n-Hexane/EtOH, v/v) | k'1 | α | Rs |
| 95/5 | 3.24 | 1.38 | 4.12 |
| 90/10 | 1.85 | 1.32 | 3.54 |
| 85/15 | 1.15 | 1.27 | 2.89 |
| 80/20 | 0.88 | 1.21 | 2.15 |
k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution. Data is illustrative of typical trends.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the development and optimization of a chiral separation method for this compound sulfoxide.
Caption: Workflow for Chiral Separation Method Development.
References
- 1. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Acaricidal Efficacy of Chlorbenside and Tetradifon
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the acaricidal performance of Chlorbenside and Tetradifon, focusing on their efficacy, mode of action, and the experimental protocols used for their evaluation. Due to the historical nature of these compounds, direct comparative studies are limited; this guide synthesizes available data to offer a comprehensive overview.
Introduction and Chemical Profile
This compound and Tetradifon are organochlorine acaricides historically used to control mite populations in agricultural settings. Both compounds are particularly noted for their effectiveness against the egg and larval stages of mites, making them valuable tools in integrated pest management programs of their time.
-
This compound: A pesticide used to kill mites and ticks, it is chemically known as 1-Chloro-4-{[(4-chlorophenyl)methyl]sulfanyl}benzene[1][2]. It was primarily used to control eggs and larvae of red spider mites and two-spotted spider mites on fruit trees and ornamental plants[3].
-
Tetradifon: A sulfone compound, chemically identified as 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]benzene. It is a non-systemic acaricide with pronounced ovicidal and larvicidal properties[4].
Mode of Action
The mechanisms by which these two acaricides exert their effects are distinct.
This compound: The precise biochemical mode of action for this compound has not been fully elucidated. However, its strong ovicidal and larvicidal activity suggests that it likely interferes with critical developmental processes in the mite life cycle[3].
Tetradifon: The mode of action for Tetradifon is well-established. It functions by inhibiting mitochondrial ATP synthase, a critical enzyme in the process of oxidative phosphorylation. This disruption halts the production of ATP, the primary energy currency of the cell, leading to the death of the mite, particularly in the energy-intensive egg and larval stages.
Caption: Tetradifon inhibits the mitochondrial ATP synthase complex.
Comparative Acaricidal Efficacy
While no single study directly compares the LC50 values of this compound and Tetradifon under identical conditions, existing literature provides individual efficacy data against common mite pests.
A study on the susceptibility of the red spider mite, Tetranychus telarius (a synonym for the two-spotted spider mite, Tetranychus urticae), reported a 24-hour LC50 value for Tetradifon (marketed as Tedion) of 550 parts per million (p.p.m.). The same study found it to be less acutely toxic to adult mites compared to other tested acaricides of the time, highlighting its primary role as an ovicide and larvicide. Another study on Tetranychus arabicus confirmed that Tetradifon was highly effective against eggs, larvae, and nymphs.
Specific LC50 values for This compound against the same mite species from a directly comparable bioassay are not available in the reviewed literature. However, its effectiveness is documented, and resistance to this compound has been recorded in populations of Tetranychus urticae and Panonychus ulmi (European red mite), which serves as indirect evidence of its historical efficacy.
Table 1: Summary of Available Acaricidal Efficacy Data
| Acaricide | Target Mite Species | Life Stage(s) Targeted | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|
| Tetradifon | Tetranychus telarius (T. urticae) | Adult | 24-hour LC50 | 550 p.p.m. | |
| Tetranychus arabicus | Egg, Larva, Nymph | Mortality | High |
| This compound | Tetranychus & Panonychus spp. | Egg, Larva | General Efficacy | Effective | |
Note: The data presented is from separate studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for Acaricidal Bioassays
To evaluate and compare the efficacy of acaricides like this compound and Tetradifon, standardized laboratory bioassays are essential. The leaf dip method is a widely accepted protocol for assessing toxicity to phytophagous mites.
Detailed Protocol: Leaf Dip Bioassay
-
Mite Rearing: A susceptible strain of the target mite species (e.g., Tetranychus urticae) is reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Preparation of Test Solutions:
-
Stock solutions of the acaricides are prepared in an appropriate solvent (e.g., acetone).
-
Serial dilutions are made using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve a range of desired test concentrations.
-
A control solution containing only distilled water and the surfactant is also prepared.
-
-
Leaf Disc Preparation: Fresh, untreated leaves from the host plant are collected. Leaf discs of a uniform diameter (e.g., 2-3 cm) are excised.
-
Treatment Application: Each leaf disc is immersed in one of the test solutions or the control solution for a standardized duration (e.g., 5 seconds) with gentle agitation to ensure complete coverage.
-
Drying and Setup: The treated leaf discs are placed on a wire rack to air dry completely. Once dry, each disc is placed, abaxial (lower) side up, on a water-saturated cotton pad or agar gel in a Petri dish to maintain leaf turgidity.
-
Mite Infestation: A cohort of 20-30 adult female mites of a similar age is carefully transferred onto the surface of each leaf disc using a fine camel-hair brush.
-
Incubation: The Petri dishes are sealed (e.g., with parafilm) and incubated under the same controlled conditions used for mite rearing.
-
Mortality Assessment: Mite mortality is assessed at predetermined intervals, typically 24, 48, and 72 hours post-infestation. Mites that fail to respond with coordinated movement when gently prodded with a fine brush are considered dead.
-
Data Analysis:
-
Mortality percentages are corrected for any deaths in the control group using Abbott's formula.
-
The corrected mortality data is subjected to probit analysis to determine the LC50 (Lethal Concentration, 50%) and LC90 values, along with their 95% confidence intervals.
-
Caption: Standardized workflow for an acaricide leaf dip bioassay.
Conclusion
Both this compound and Tetradifon have historically served as effective acaricides, primarily targeting the vulnerable egg and larval stages of spider mites. Tetradifon possesses a well-defined mode of action, inhibiting cellular energy production, while the specific mechanism of this compound remains less characterized. The available toxicological data, though not from direct comparative studies, indicates that Tetradifon has a moderate acute toxicity to adult mites, consistent with its primary role as an ovicide and larvicide. For a definitive comparison of potency, new studies employing standardized protocols, such as the detailed leaf dip bioassay, would be required. This foundational knowledge is essential for the rational design and development of next-generation acaricides with improved efficacy and safety profiles.
References
Cross-Resistance Between the Obsolete Acaricide Chlorbenside and Modern Miticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance patterns between the organochlorine acaricide Chlorbenside and a selection of modern acaricides. Due to this compound's status as an obsolete compound, direct and recent comparative studies are scarce. However, by examining historical data and understanding the mechanisms of resistance to both this compound and contemporary miticides, we can infer potential cross-resistance profiles and outline the necessary experimental frameworks for future research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts in acaricide resistance.
Introduction to Acaricide Resistance
The development of resistance is a significant challenge in the chemical control of mite populations. Mites, with their short generation times and high reproductive rates, can rapidly evolve resistance to frequently used acaricides. Resistance to one acaricide can sometimes confer resistance to another, a phenomenon known as cross-resistance. This often occurs when the acaricides share a similar mode of action or are detoxified by the same metabolic pathways.
This compound, an organochlorine acaricide, was historically used to control mites, particularly their eggs and larvae.[1][2] Its mode of action, like other organochlorines, involves the disruption of the nervous system by interfering with axonic transmission of nerve impulses.[3] Modern acaricides, in contrast, target a wider variety of physiological and biochemical processes in mites. Understanding the potential for cross-resistance between older compounds like this compound and newer chemistries is crucial for developing sustainable resistance management strategies and for the discovery of novel acaricides.
Quantitative Data Summary
Direct comparative data on cross-resistance between this compound and a wide array of modern acaricides is limited in recent scientific literature. However, a notable study by Pree et al. (2005) investigated the susceptibility of an organochlorine-resistant strain of the European red mite, Panonychus ulmi, to four modern acaricides. Organochlorine-resistant strains would have historically been exposed to compounds like this compound. The findings from this study are summarized below.
Table 1: Susceptibility of an Organochlorine-Resistant Strain of Panonychus ulmi to Modern Acaricides
| Acaricide | Target Stage | Bioassay Method | Resistance Ratio (RR) vs. Susceptible Strain | Level of Cross-Resistance |
| Bifenazate | Adult Females | Leaf Disc | No significant resistance | None |
| Acequinocyl | Adult Females | Leaf Disc | No significant resistance | None |
| Spirodiclofen | Eggs | Leaf Disc | No significant resistance | None |
| Etoxazole | Eggs | Leaf Disc | ~4-fold | Low |
Data synthesized from Pree et al. (2005).[4]
The study indicated no significant cross-resistance to bifenazate, acequinocyl, and spirodiclofen in the organochlorine-resistant mite population.[4] A low level of cross-resistance was observed with etoxazole. It is important to note that this study represents a single mite species and a limited selection of modern acaricides. Further research is necessary to establish a broader understanding of cross-resistance patterns.
Experimental Protocols
To evaluate cross-resistance between this compound and modern acaricides, standardized bioassays are essential. The following are detailed methodologies for key experiments that would be conducted.
Mite Rearing and Strain Selection
-
Susceptible Strain: A standard susceptible laboratory strain of the target mite species (e.g., Tetranychus urticae or Panonychus ulmi), maintained for numerous generations without exposure to any acaricides, is required as a baseline for comparison.
-
Resistant Strain: A this compound-resistant strain would ideally be a field-collected population with a known history of exposure to organochlorine acaricides or a laboratory-selected strain. To select for resistance in the lab, a susceptible strain is repeatedly exposed to increasing concentrations of this compound over multiple generations.
Acaricide Bioassays
The primary method for assessing susceptibility is the bioassay, which determines the concentration of an acaricide required to cause a specific level of mortality (typically 50%, expressed as LC₅₀).
a) Leaf Disc Bioassay (for adult mites and nymphs)
-
Preparation of Leaf Discs: Leaf discs (e.g., from bean or apple leaves) of a uniform size (e.g., 2-3 cm diameter) are placed on a moist substrate, such as wet cotton or agar, in a petri dish to maintain turgidity.
-
Acaricide Application: A series of dilutions of the test acaricide in a suitable solvent (e.g., water with a surfactant) are prepared. The leaf discs are then treated with the acaricide solutions, typically using a spray tower to ensure even application. Control discs are treated with the solvent only.
-
Mite Infestation: Once the treated discs are dry, a known number of adult female mites (e.g., 20-30) are transferred to each disc. The petri dishes are then sealed with a ventilated lid to prevent mite escape.
-
Incubation: The dishes are incubated under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed after a set period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit or logit analysis is then used to calculate the LC₅₀ values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
b) Egg Bioassay
-
Oviposition: Adult female mites are placed on untreated leaf discs and allowed to lay eggs for a defined period (e.g., 24 hours). The adult mites are then removed, leaving a cohort of eggs of a similar age.
-
Acaricide Application: The leaf discs with eggs are then treated with the acaricide dilutions as described in the leaf disc bioassay for adults.
-
Incubation: The treated discs are incubated under controlled conditions until hatching is complete in the control group (typically 7-10 days).
-
Hatchability Assessment: The number of hatched and unhatched eggs is counted. An egg is considered hatched if the larva has completely emerged.
-
Data Analysis: The percentage of egg mortality is calculated for each concentration and the data is analyzed as described for the adult bioassay to determine the LC₅₀.
Visualizations
Signaling Pathways and Resistance Mechanisms
The development of resistance to acaricides can occur through several mechanisms. The following diagram illustrates the general pathways leading to acaricide resistance.
Caption: General mechanisms of acaricide resistance in mites.
Experimental Workflow
The workflow for a typical cross-resistance study is depicted below.
Caption: Experimental workflow for a cross-resistance study.
Conclusion and Future Directions
The available data, although limited, suggests that cross-resistance between the obsolete organochlorine acaricide this compound and some modern acaricides with different modes of action, such as bifenazate, acequinocyl, and spirodiclofen, may not be significant. However, the observation of low-level cross-resistance to etoxazole in an organochlorine-resistant strain of P. ulmi highlights the need for more comprehensive studies.
Future research should focus on:
-
Establishing and characterizing this compound-resistant strains of economically important mite species like Tetranychus urticae.
-
Conducting comprehensive cross-resistance studies with a wider range of modern acaricides, including those with novel modes of action.
-
Investigating the underlying biochemical and molecular mechanisms of any observed cross-resistance, such as target-site mutations or enhanced metabolic detoxification.
A thorough understanding of the cross-resistance potential between historical and modern acaricides is invaluable for the development of robust and sustainable integrated pest management (IPM) programs and for guiding the discovery of new, effective miticides.
References
- 1. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to Acaricides and the Frequencies of Point Mutations in Etoxazole- and Pyridaben-Resistant Strains and Field Populations of the Two-Spotted Spider Mite, Tetranychus urticae (Acari: Tetranychidae) [mdpi.com]
- 3. A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) -Korean journal of applied entomology | Korea Science [koreascience.kr]
- 4. benchchem.com [benchchem.com]
Revolutionizing Acaricide Analysis: A Comparative Guide to GCxGC-TOFMS
The enhanced separation power and sensitivity of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is proving to be a formidable tool for the complex task of identifying and quantifying organochlorine acaricides in various matrices. This guide provides a comparative analysis of the performance of key organochlorine acaricides using this advanced technique, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Organochlorine acaricides, a class of pesticides used to control mites and ticks, have been subject to increasing scrutiny due to their persistence in the environment and potential health risks. Accurate and sensitive analytical methods are crucial for monitoring their presence in food, water, and soil. Traditional gas chromatography (GC) methods often fall short in complex sample matrices, where co-eluting compounds can interfere with accurate quantification. GCxGC-TOFMS overcomes these limitations by providing a much higher peak capacity and resolution, leading to more reliable results.
Performance Comparison of Organochlorine Acaricides by GCxGC-TOFMS
The following tables summarize the quantitative performance data for several key organochlorine acaricides, including Dicofol, Tetradifon, Chlorobenzilate, and Endosulfan (which also exhibits acaricidal properties), analyzed by GCxGC-TOFMS. Data has been compiled from various studies and is presented to facilitate a comparative assessment. It is important to note that performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery can vary depending on the sample matrix and specific experimental conditions.
Table 1: Performance Data for Organochlorine Acaricides in Water Matrix
| Acaricide | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Endosulfan (α) | 0.01 - 0.15 | >0.99 | 0.0012 | 0.0039 | 75 - 116 | 4.2 - 14.8 |
| Endosulfan (β) | 0.01 - 0.15 | >0.99 | 0.0054 | 0.018 | 75 - 116 | 4.2 - 14.8 |
| Endosulfan-sulfate | 0.01 - 0.15 | >0.99 | 0.0018 | 0.0059 | 75 - 116 | 4.2 - 14.8 |
| Dicofol | 0.01 - 1.0 | >0.99 | <3.00 | <9.99 | 70.3 - 118.9 | 1.0 - 15.6 |
| Tetradifon | 0.01 - 0.15 | >0.99 | 0.0015 | 0.0050 | 70 - 120 | <20 |
| Chlorobenzilate | 0.01 - 0.15 | >0.99 | 0.0021 | 0.0070 | 70 - 120 | <20 |
Data compiled from multiple sources, including a validation study for 53 pesticides in environmental waters.[1]
Table 2: Performance Data for Organochlorine Acaricides in Soil and Food Matrices
| Acaricide | Matrix | Linearity Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Endosulfan | Ginseng | 5 - 250 | >0.999 | - | - | 51 - 129 | <15 |
| Dicofol | Various Foods | 10 - 1000 | >0.99 | 1 - 10 | 5 - 20 | 70 - 120 | <20 |
| Tetradifon | Various Foods | 10 - 1000 | >0.99 | 1 - 10 | 5 - 20 | 70 - 120 | <20 |
| Chlorobenzilate | Various Foods | 10 - 1000 | >0.99 | 1 - 10 | 5 - 20 | 70 - 120 | <20 |
Data compiled from various multi-residue pesticide analysis studies.[2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for the analysis of organochlorine acaricides by GCxGC-TOFMS.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
For Food and Soil Samples:
-
Homogenization: A representative sample (e.g., 10-15 g of a food commodity or 5 g of soil) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (and water for dry samples). The tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is again shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is collected for GCxGC-TOFMS analysis.
For Water Samples:
-
Solid-Phase Extraction (SPE): A 500 mL water sample is passed through an SPE cartridge (e.g., Oasis HLB).
-
Elution: The cartridge is dried, and the trapped analytes are eluted with an organic solvent like ethyl acetate.
-
Concentration: The eluate is concentrated to a final volume of 1 mL before injection into the GCxGC-TOFMS system.[1]
GCxGC-TOFMS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of organochlorine acaricides:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: LECO Pegasus BT 4D TOFMS or similar.[1]
-
First Dimension (1D) Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm Rxi-5Sil MS.
-
Second Dimension (2D) Column: A more polar column, such as a 2 m x 0.25 mm x 0.25 µm Rxi-17Sil MS.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.30 mL/min).
-
Injection: Splitless injection of 1-2 µL at an inlet temperature of 250 °C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 140 °C, ramping to 270 °C, and then to 320 °C.
-
Modulation Period: A modulation period of around 2.6 seconds is typically used.
-
Mass Spectrometer Settings:
-
Mass Range: 40-500 m/z.
-
Acquisition Rate: 150 Hz.
-
Ion Source Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
Visualizing the Workflow and Logic
To better understand the experimental and logical flow of this analytical approach, the following diagrams are provided.
References
- 1. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effectiveness of QuEChERS, FaPEx and a modified QuEChERS method on the determination of organochlorine pesticides in ginseng | PLOS One [journals.plos.org]
Comparative Guide to the Validation of Analytical Methods for Chlorbenside in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of the pesticide Chlorbenside in complex matrices. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation for researchers and professionals in analytical chemistry and drug development.
Introduction
This compound is a chlorinated aromatic hydrocarbon that has been used as a pesticide. Due to its potential persistence in the environment and presence in the food chain, robust and validated analytical methods are crucial for monitoring its residues in various complex matrices such as food, soil, and water. This guide compares the two most prominent analytical techniques for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both commonly preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data for the analysis of this compound using GC-MS/MS and LC-MS/MS. The data is compiled from various studies and represents typical performance characteristics.
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.03 mg/kg | 0.003 - 0.01 mg/kg |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 70 - 120% | 70 - 120% |
| Precision (RSD%) | < 20% | < 20% |
Note: The performance of each method can vary depending on the specific matrix, instrumentation, and laboratory conditions. The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used methods for pesticide residue analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the extraction of pesticides from a variety of complex matrices.
a) Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube contains a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbent depends on the matrix; for matrices with high pigment content, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis: GC-MS/MS
a) Chromatographic Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS UI (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1-2 µL in splitless mode.
b) Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
Instrumental Analysis: LC-MS/MS
a) Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (or similar), 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
b) Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: (To be determined empirically, typically involves a precursor ion corresponding to [M+H]⁺ and at least two product ions).
Mandatory Visualization
References
Unraveling Cross-Resistance: A Comparative Guide to Chlorbenside and Dicofol in Spider Mites
For researchers, scientists, and drug development professionals, understanding the mechanisms of cross-resistance between acaricides is paramount in the ongoing battle against the pervasive two-spotted spider mite, Tetranychus urticae. This guide provides a comparative analysis of the cross-resistance mechanisms between two organochlorine acaricides, chlorbenside and the more extensively studied dicofol. Due to the obsolescence of this compound, recent comparative data is scarce; therefore, this guide leverages historical data and findings on structurally similar compounds to elucidate the probable cross-resistance pathways.
The development of resistance to acaricides in spider mite populations is a significant challenge in agriculture. Cross-resistance, where resistance to one pesticide confers resistance to another, often within the same chemical class, further complicates control strategies. Both this compound and dicofol are organochlorine compounds, and their structural similarities suggest a high likelihood of shared resistance mechanisms.
Quantitative Analysis of Resistance
While direct comparative studies on this compound and dicofol cross-resistance are limited in recent literature, a pivotal study by Fergusson-Kolmes et al. (1991) on dicofol resistance in T. urticae provides crucial insights. The study demonstrated strong positive cross-resistance between dicofol and chlorobenzilate, an acaricide with a chemical structure very similar to this compound. This suggests that a similar pattern of cross-resistance would be highly probable between dicofol and this compound.
The primary mechanism identified for dicofol resistance is enhanced metabolic detoxification.[1] This involves the upregulation of specific enzyme systems that break down the acaricide before it can reach its target site. The study by Fergusson-Kolmes et al. (1991) also concluded that decreased cuticular penetration was not a significant factor in dicofol resistance.[1]
Table 1: Comparative Toxicity and Resistance Ratios (Hypothetical based on available data)
| Acaricide | Susceptible Strain LC50 (ppm) | Resistant Strain LC50 (ppm) | Resistance Ratio (RR) | Probable Cross-Resistance with Dicofol |
| Dicofol | 10 | >1000 | >100 | - |
| This compound* | 15 | >1500 | >100 | Positive |
*Note: Data for this compound is extrapolated based on the strong positive cross-resistance observed with the structurally similar chlorobenzilate in dicofol-resistant strains.[1] Actual values may vary.
Core Resistance Mechanisms
The primary mechanisms conferring resistance to organochlorine acaricides like dicofol and, by extension, this compound in spider mites are metabolic detoxification and, to a lesser extent, target-site insensitivity.
Metabolic Detoxification
The most significant mechanism of resistance to dicofol is the enhanced metabolism of the compound by detoxification enzymes.[1] This involves several enzyme families:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial in the primary metabolism of a wide range of xenobiotics. In resistant mites, specific P450 genes are overexpressed, leading to a more rapid breakdown of the acaricide into less toxic, water-soluble metabolites that can be easily excreted.
-
Glutathione S-Transferases (GSTs): GSTs play a key role in the secondary phase of detoxification by conjugating glutathione to the metabolized acaricide, further increasing its water solubility and facilitating its removal from the organism.
-
Esterases (ESTs): While more commonly associated with organophosphate resistance, elevated esterase activity can also contribute to the detoxification of other acaricides.
The enhanced activation of certain metabolic pathways in dicofol-resistant mites can sometimes lead to negative cross-resistance, where the resistant strain becomes more susceptible to another pesticide. For instance, a dicofol-resistant strain of T. urticae showed increased susceptibility to the organophosphate chlorpyrifos due to enhanced oxidative activation of chlorpyrifos to its more toxic form.
Target-Site Insensitivity
While metabolic detoxification is the primary driver of dicofol resistance, target-site insensitivity can also play a role in organochlorine resistance in general. The precise molecular target of dicofol and this compound in spider mites is not as well-defined as for other pesticide classes. However, for other organochlorines, mutations in the GABA-gated chloride channel (RDL) have been linked to resistance. It is plausible that similar target-site modifications could contribute to high-level resistance to dicofol and this compound, although this is not considered the principal mechanism for dicofol.
Experimental Protocols
The following are generalized protocols for key experiments used to determine acaricide resistance and cross-resistance in spider mites, based on common methodologies found in the literature.
Acaricide Bioassay (Leaf-Dip Method)
This method is used to determine the concentration of an acaricide that is lethal to 50% of the test population (LC50).
Materials:
-
Acaricide stock solutions of known concentrations
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Bean or other suitable host plant leaves
-
Petri dishes with moistened filter paper or agar
-
Fine camel-hair brushes
-
Adult female spider mites from susceptible and resistant colonies
Procedure:
-
Prepare a series of acaricide dilutions from the stock solution. A control solution with only distilled water and surfactant should also be prepared.
-
Excise leaf discs of a uniform size from the host plant leaves.
-
Immerse each leaf disc in a specific acaricide dilution for 5-10 seconds with gentle agitation.
-
Allow the treated leaf discs to air dry completely.
-
Place the dried leaf discs, adaxial side up, onto the moistened filter paper or agar in the petri dishes.
-
Using a fine brush, transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Seal the petri dishes and incubate them at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula.
-
Analyze the dose-response data using probit analysis to determine the LC50 values.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Synergist Bioassay
This experiment helps to identify the involvement of specific detoxification enzyme systems.
Materials:
-
Acaricide solutions
-
Synergists such as Piperonyl Butoxide (PBO) for P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases, and diethyl maleate (DEM) for GSTs.
-
Other materials as listed for the standard bioassay.
Procedure:
-
Pre-treat a group of resistant mites with a sublethal concentration of a synergist for a short period (e.g., 1-2 hours) before exposing them to the acaricide.
-
Conduct a standard acaricide bioassay as described above with the synergist-pre-treated mites.
-
Compare the LC50 values of the synergized and non-synergized resistant mites. A significant decrease in the LC50 value in the presence of a synergist indicates the involvement of the corresponding enzyme system in resistance.
Enzyme Activity Assays
These biochemical assays directly measure the activity of detoxification enzymes in mite homogenates.
Materials:
-
Homogenates of susceptible and resistant spider mites.
-
Spectrophotometer.
-
Specific substrates and reagents for each enzyme assay (e.g., p-nitroanisole for P450 O-demethylation, 1-chloro-2,4-dinitrobenzene for GST activity, and α-naphthyl acetate for esterase activity).
Procedure:
-
Prepare protein homogenates from cohorts of susceptible and resistant mites.
-
Perform the specific enzyme assays according to established protocols.
-
Measure the rate of product formation using a spectrophotometer.
-
Normalize enzyme activity to the total protein concentration in the homogenate.
-
Compare the enzyme activities between the resistant and susceptible strains. A significantly higher activity in the resistant strain points to the role of that enzyme family in resistance.
Visualizing the Resistance Mechanisms
The following diagrams illustrate the key concepts related to this compound and dicofol cross-resistance in spider mites.
Figure 1: Generalized workflow of acaricide action and resistance in spider mites.
References
Confirming Chlorbenside Residue Identity: A Comparison of High-Resolution Mass Spectrometry and Conventional Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of pesticide residues are paramount for ensuring food safety and environmental protection. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with conventional methods for the confirmation of Chlorbenside residue identity, supported by experimental data and detailed protocols.
This compound, an organochlorine acaricide, requires sensitive and selective analytical methods for its detection at trace levels in various matrices. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), has emerged as a powerful tool for this purpose, offering significant advantages over traditional techniques such as gas chromatography with electron capture detection (GC-ECD).
Performance Comparison: HRMS vs. Conventional Methods
The primary advantage of HRMS lies in its ability to provide high-resolution and accurate mass data, which significantly enhances the confidence in compound identification.[1] This is in contrast to methods like GC-ECD, which, while sensitive to electrophilic compounds like this compound, can be prone to matrix interferences leading to false positives.[2] While GC-ECD may offer higher sensitivity in some cases, GC-MS methods are generally superior for the analysis of trace amounts of these compounds in environmental samples due to reduced matrix interference.[2][3]
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Electron Capture Detector (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (based on retention time) | High (based on precursor/product ion transitions) |
| Confidence in Identification | Very High | Low to Moderate | High |
| Susceptibility to Matrix Interference | Low | High | Moderate |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range.[1] | Can be lower than GC-MS for some compounds. | 0.01 mg/kg reported in a multi-residue method. |
| Recovery | Generally 70-120% with QuEChERS. | 99-104% reported for some pesticides. | 70.2% (in brown rice at 0.05 mg/kg). |
| Non-Targeted Screening | Yes | No | Limited |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrates).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids, and GCB is used for pigment removal.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-HRMS or GC-HRMS analysis.
Instrumental Analysis: High-Resolution Mass Spectrometry (HRMS)
LC-HRMS (e.g., UPLC-Q-Orbitrap):
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Mass Analyzer: An Orbitrap or Q-TOF mass analyzer is used.
-
Data Acquisition: Full scan mode is used for detecting all ions, and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF) can be used to acquire fragmentation spectra for identification.
-
Identification Criteria: Confirmation of this compound is based on the accurate mass of the precursor ion ([M+H]⁺) and its characteristic product ions. The exact mass of this compound (C₁₃H₁₀Cl₂S) is 267.9880 Da.
GC-HRMS (e.g., GC-Orbitrap):
-
Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron ionization (EI).
-
Mass Analyzer: An Orbitrap or TOF mass analyzer.
-
Data Acquisition: Full scan mode provides high-resolution mass spectra.
-
Identification Criteria: Identification is based on the accurate mass of the molecular ion and characteristic fragment ions. For this compound, key fragment ions include m/z 125 and 127, corresponding to the chlorobenzyl cation, showing the characteristic isotopic pattern for one chlorine atom.
Workflow and Data Analysis
The following diagram illustrates the typical workflow for confirming this compound residue identity using HRMS.
Caption: Workflow for this compound residue analysis using HRMS.
Conclusion
High-resolution mass spectrometry offers a robust and reliable platform for the confirmation of this compound residue identity. Its high selectivity, based on accurate mass measurements of both precursor and product ions, significantly reduces the ambiguity associated with conventional methods like GC-ECD, especially in complex matrices. While the initial instrumentation cost for HRMS is higher, the increased confidence in results, the ability to perform retrospective analysis on acquired data, and the potential for non-targeted screening of other contaminants provide substantial long-term value for research, regulatory, and quality control laboratories.
References
- 1. Enhanced Surveillance of >1100 Pesticides and Natural Toxins in Food: Harnessing the Capabilities of LC-HRMS for Reliable Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Cross-Resistance Patterns of Chlorbenside and Spirodiclofen in Mite Populations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of acaricide cross-resistance is paramount for effective and sustainable pest management strategies. This guide provides a detailed comparison of the cross-resistance patterns between the organochlorine acaricide, Chlorbenside, and the lipid biosynthesis inhibitor, Spirodiclofen, in key mite populations.
This document synthesizes available experimental data, outlines detailed experimental protocols for resistance assessment, and visualizes the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of resistance mechanisms.
Executive Summary
This compound, an older organochlorine acaricide, and Spirodiclofen, a modern lipid biosynthesis inhibitor, represent two distinct classes of miticides.[1][2][3][4] The significant differences in their modes of action suggest a low probability of direct cross-resistance mediated by the same target-site mutation. However, metabolic cross-resistance, conferred by enhanced detoxification enzyme activity, remains a potential concern. This guide explores the available data and provides a framework for investigating these patterns.
Comparative Analysis of this compound and Spirodiclofen
| Feature | This compound | Spirodiclofen |
| Chemical Class | Organochlorine[1] | Spirocyclic tetronic acid (ketoenol) |
| Mode of Action | Undetermined; possesses ovicidal and larvicidal properties. As an organochlorine, it is presumed to act on the nervous system, potentially the GABA-gated chloride channel. | Inhibitor of acetyl-CoA carboxylase (ACC), disrupting lipid biosynthesis. |
| Primary Target | Believed to be nerve function. | Lipid metabolism. |
| Known Resistance | Documented in Panonychus ulmi and Tetranychus urticae. | Documented in multiple mite species, including Tetranychus urticae and Panonychus ulmi. |
| Primary Resistance Mechanism | Likely target-site insensitivity (GABA receptor mutations) and metabolic detoxification. | Primarily metabolic detoxification via cytochrome P450 monooxygenases (P450s) and carboxyl/choline esterases (CCEs). |
Quantitative Analysis of Acaricide Efficacy
Precise, directly comparative LC50 data for this compound from recent studies is limited due to its age and discontinued use in many regions. However, historical data and recent studies on Spirodiclofen provide a basis for understanding their relative toxicities. The following table summarizes reported LC50 values for Spirodiclofen against the two-spotted spider mite, Tetranychus urticae.
| Mite Population | Acaricide | LC50 Value | Reference |
| Susceptible Reference Line | Spirodiclofen | 0.0056 mL/L | |
| Wild-type Strain | Spirodiclofen | 0.335 mg/mL | |
| Protonymphs | Spirodiclofen | 133.4 g a.i./L | |
| Qusia district, Assiut Governorate | Spirodiclofen | 4.9 mg/L (most effective) |
Note: Direct comparison of these values is challenging due to variations in experimental protocols, mite strains, and units of measurement.
Cross-Resistance Patterns
Evidence from studies on mite populations resistant to older pesticide classes provides insight into the potential for cross-resistance with Spirodiclofen. Research on a susceptible laboratory population of Panonychus ulmi and populations resistant to organochlorine, organotin, or IGR-type acaricides showed that diagnostic concentrations of Spirodiclofen were effective against the resistant strains. This suggests a lack of cross-resistance between organochlorines like this compound and Spirodiclofen, which is expected given their different modes of action.
However, the possibility of metabolic cross-resistance cannot be entirely ruled out. Enhanced detoxification mechanisms, such as the upregulation of P450 enzymes, can sometimes confer resistance to multiple, chemically distinct compounds.
Experimental Protocols
To definitively assess the cross-resistance patterns between this compound and Spirodiclofen, a structured experimental approach is necessary.
Mite Strains
-
Susceptible Strain: A laboratory-reared population with no prior exposure to acaricides.
-
This compound-Resistant Strain: A field-collected or laboratory-selected population demonstrating resistance to this compound.
-
Spirodiclofen-Resistant Strain: A field-collected or laboratory-selected population demonstrating resistance to Spirodiclofen.
Bioassay Method: Leaf-Dip Bioassay
The leaf-dip bioassay is a standard method for determining the toxicity of acaricides to mites.
-
Preparation of Acaricide Solutions: Prepare serial dilutions of this compound and Spirodiclofen in an appropriate solvent (e.g., acetone with a surfactant).
-
Leaf Disc Treatment: Excised leaf discs (e.g., from bean or strawberry plants) are dipped into the acaricide solutions for a standardized time (e.g., 5-10 seconds) and allowed to air dry. Control discs are dipped in the solvent-surfactant solution only.
-
Mite Infestation: Place a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.
-
Incubation: Maintain the leaf discs in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) for each acaricide and each mite strain. The resistance ratio (RR) is calculated as: RR = LC50 of the resistant strain / LC50 of the susceptible strain
Biochemical Assays for Detoxification Enzyme Activity
To investigate metabolic resistance, the activity of key detoxification enzymes (P450s, CCEs, and GSTs) should be quantified in each mite strain. This typically involves homogenizing mite samples and using specific substrates that produce a measurable product (e.g., fluorescent or colored) upon enzymatic activity.
Visualizing Pathways and Workflows
Signaling Pathways in Acaricide Resistance
References
A Comparative Analysis of Chlorbenside and Bifenazate: Efficacy and Mode of Action
A comprehensive guide for researchers and drug development professionals on the evolution of acaricides, comparing the obsolete organochlorine, chlorbenside, with the newer, widely used carbazate, bifenazate. This report synthesizes available data on their efficacy, mode of action, and the experimental protocols used for their evaluation.
This guide provides a detailed comparison of two acaricides from different eras: this compound, an organochlorine compound that is now largely obsolete, and bifenazate, a modern carbazate acaricide. Due to the discontinuation of this compound for several decades, direct comparative efficacy data generated under modern testing standards is unavailable. This report therefore focuses on presenting the known characteristics of this compound based on historical information and provides a comprehensive, data-driven analysis of bifenazate's performance against key mite species, supported by contemporary experimental findings.
Executive Summary
This compound, a member of the organochlorine class of pesticides, was primarily recognized for its ovicidal and larvicidal properties against mite pests.[1][2] Its use has been discontinued due to environmental persistence and the development of more effective and safer alternatives. Bifenazate, a newer acaricide, demonstrates high efficacy against all life stages of various mite species, including the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).[3][4][5] Bifenazate possesses a dual mode of action, acting as both a mitochondrial complex III inhibitor and a positive allosteric modulator of GABA receptors in mites, contributing to its effectiveness and making it a valuable tool in resistance management programs.
Chemical Properties
| Feature | This compound | Bifenazate |
| IUPAC Name | 1-chloro-4-[[(4-chlorophenyl)methyl]thio]benzene | isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate |
| CAS Number | 103-17-3 | 149877-41-8 |
| Chemical Class | Organochlorine | Carbazate |
| Molecular Formula | C₁₃H₁₀Cl₂S | C₁₇H₂₀N₂O₃ |
| Primary Use | Acaricide (Obsolete) | Acaricide |
| Target Stages | Ovicidal, Larvicidal | All life stages (egg, larva, nymph, adult) |
Mode of Action
The mechanisms by which this compound and bifenazate exert their acaricidal effects are fundamentally different, reflecting the advancements in pesticide chemistry over time.
This compound: A Legacy Organochlorine
The precise mode of action of this compound is not as well-defined as that of modern acaricides. As an organochlorine pesticide, it is believed to act on the nervous system of the target pest. However, specific molecular targets have not been extensively characterized in the available literature. Its primary value was in its ability to kill mite eggs and larvae.
Bifenazate: A Dual-Target Approach
Bifenazate has a more complex and well-understood mode of action, which contributes to its efficacy and utility in managing resistance. It is known to target two separate sites within the mite's physiology:
-
Mitochondrial Complex III Inhibition: Bifenazate disrupts the electron transport chain in the mitochondria by inhibiting the Qo site of cytochrome b in complex III. This blockage of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, resulting in paralysis and death of the mite.
-
GABA Receptor Modulation: Bifenazate also acts as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors in the mite's nervous system. GABA is the primary inhibitory neurotransmitter. By enhancing the effect of GABA, bifenazate increases the influx of chloride ions into the nerve cells, leading to hyperpolarization and a subsequent reduction in nerve impulse transmission, which contributes to the paralysis of the mite.
Efficacy of Bifenazate
The efficacy of bifenazate has been demonstrated in numerous laboratory and field studies against economically important mite species.
Laboratory Bioassay Data
Laboratory bioassays are crucial for determining the intrinsic toxicity of an acaricide. The following tables summarize the lethal concentration (LC50) values for bifenazate against two key mite species.
Table 1: Efficacy of Bifenazate against the Two-Spotted Spider Mite (Tetranychus urticae)
| Study Reference | Bioassay Method | LC50 (µg/mL) | Comments |
| Li et al. (2017) | Leaf Disc Dip | 26.54 | Bioassay conducted on adult females. |
| Pree et al. (2005) (cited in) | Leaf Disc Spray | 1.6 - 3.6 | Values for susceptible strains. |
| Inak et al. (2019) & Simma et al. (2020) (cited in) | Not specified | - | Reported 98.7-100.0% mortality at concentrations of 19.2 mg/L and 28.8 mg/L. |
| IKEGOAMI et al. (2016) (cited in) | Dip Method | 5.1 - 40.0 | LC50 values for egg stage across seven different populations. |
Table 2: Efficacy of Bifenazate against the European Red Mite (Panonychus ulmi)
| Study Reference | Bioassay Method | LC50 (ppm) | Comments |
| Van Leeuwen et al. (2005) (cited in) | Leaf Disc Spray | - | Noted good efficiency in controlling a multiple-resistant strain. |
| Cheng et al. (2021) | Field Spray | - | Concentrations of 6.0 and 7.0 ml/l were effective in reducing populations to below 5 mites per leaf. |
Field Trial Data
Field trials provide a more realistic assessment of an acaricide's performance under agricultural conditions.
Table 3: Field Efficacy of Bifenazate against Various Mite Species
| Mite Species | Crop | Application Rate | Efficacy (% mortality or reduction) | Study Reference |
| Tetranychus urticae | Strawberries (Greenhouse) | Not specified | 92-100% reduction in adults; 98-99% reduction in immatures (1-4 weeks post-treatment). | |
| Panonychus ulmi | Apple | 0.7 ml/l | 94.33% mortality after 21 days. | |
| Oligonychus coffeae | Tea | 200-250 g/ha | 91-93% control up to 35 days after two applications. | |
| Oligonychus afrasiaticus | Date Palm | Not specified | 91.16% mortality 3 days after spray. |
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation of acaricide efficacy.
Laboratory Bioassay: Leaf Dip Method
The leaf dip bioassay is a common method for determining the contact toxicity of a pesticide to mites.
Field Efficacy Trial
Field trials are designed to evaluate the performance of an acaricide in a real-world agricultural setting.
Protocol Overview:
-
Site Selection: Choose a field with a natural and uniform infestation of the target mite species.
-
Experimental Design: Use a randomized complete block design with multiple replicates for each treatment.
-
Treatments: Include different concentrations of the test acaricide, a standard acaricide as a positive control, and an untreated control.
-
Application: Apply the treatments using calibrated spray equipment to ensure uniform coverage.
-
Sampling: Collect leaf samples from each plot before and at regular intervals after treatment.
-
Mite Counting: Count the number of live mites (all stages) on each leaf sample under a microscope.
-
Data Analysis: Calculate the percentage of mortality or population reduction for each treatment compared to the untreated control. Statistical analysis is performed to determine significant differences between treatments.
Conclusion
The comparison between this compound and bifenazate highlights the significant evolution in acaricide development. While this compound was an important tool in its time, its limited spectrum of activity and the environmental concerns associated with organochlorines have led to its replacement by more advanced chemistries. Bifenazate represents a modern approach to mite control, offering high efficacy against all mite life stages, a dual mode of action that is beneficial for resistance management, and a more favorable environmental and toxicological profile. The lack of recent, quantitative data for this compound makes a direct performance comparison with bifenazate challenging. However, the extensive data available for bifenazate clearly demonstrates its superior efficacy and utility in contemporary integrated pest management programs.
References
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Chlorbenside
Chlorbenside is an obsolete organochlorine acaricide that is no longer registered for use in the United States and is not approved by the European Commission.[1][2] Due to its chemical nature and potential health risks, including being suspected of causing cancer and being very toxic to aquatic life with long-lasting effects, proper disposal is not just a matter of laboratory best practice but a critical component of environmental and public health safety.[2][3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound for research and development professionals.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to handling it safely during the disposal process. The following table summarizes its key health and environmental risks.
| Hazard Type | Description | Citations |
| Human Health | Suspected of causing cancer. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | [3] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | |
| Regulatory Status | Obsolete pesticide, no longer registered for use in the US. Not approved under EC Regulation 1107/2009. |
Core Disposal Principle: Professional Management
The most recommended course of action for any surplus or unwanted this compound is to seek professional disposal services. As an organochlorine pesticide, the generally accepted disposal method is high-temperature incineration in a specially designed and licensed facility. This ensures the complete destruction of the chemical while adhering to air quality standards.
Never dispose of this compound by:
-
Pouring it down the drain or into any sewer system.
-
Discarding it with regular laboratory or municipal trash.
-
Evaporation in a fume hood.
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to managing this compound waste from point of generation to final disposal.
Step 1: Assess and Prepare
-
Quantify and Characterize: Determine the amount and form (solid, liquid, mixed with solvent) of this compound waste.
-
Consult Safety Data Sheet (SDS): Always review the SDS for specific handling and safety information before beginning any disposal-related activities.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
Ensure work is conducted in a well-ventilated area.
-
Step 2: Segregate and Label Waste
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Use Appropriate Containers: Store this compound waste in a sturdy, chemically compatible, and sealable container.
-
Label Clearly: Affix a hazardous waste label to the container immediately. The label should clearly state "Hazardous Waste," "this compound," and list any other components in the waste container.
Step 3: Arrange for Professional Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste pickup and disposal. They will have established procedures with licensed hazardous waste contractors.
-
Store Securely: While awaiting pickup, store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be away from drains and incompatible materials.
Step 4: Managing Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as this compound waste. Subsequent rinsates should also be collected and managed as hazardous waste.
-
Never pour the rinseate down the drain.
-
-
Container Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office. Some facilities may allow for the disposal of decontaminated containers in the regular trash, while others may have specific recycling programs.
Step 5: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a large quantity of dust or vapor.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Sweep up the material and place it into a labeled hazardous waste container.
-
For Liquids: Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled container for disposal.
-
-
Clean the Area: Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your EHS office, regardless of the size.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
A workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorbenside
For Immediate Implementation by Laboratory Personnel
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to Chlorbenside.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Elbow-length PVC or other chemically resistant material. Consider specialized gloves like Chloronite® for enhanced protection. | Prevents skin contact with the chemical. Longer gloves offer protection against splashes. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 approved | Protects eyes and face from splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or apron | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. | |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be available in the immediate vicinity.
2. Handling the Compound:
-
Donning PPE: Before handling the primary container, don all required PPE as outlined in Table 1.
-
Weighing: If weighing the powder, perform this task within the chemical fume hood on a tared and stable weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.
-
Cross-Contamination: Avoid cross-contamination by using dedicated spatulas and glassware.
3. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
As an organochlorine pesticide, this compound requires disposal as hazardous waste through incineration.[1] On-site disposal is not permitted.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous waste, but consult your local EHS guidelines.
2. Storage of Hazardous Waste:
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
3. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
